molecular formula C11H13NO5S B7874024 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid

Cat. No.: B7874024
M. Wt: 271.29 g/mol
InChI Key: OBFPQFONJPRKSQ-UHFFFAOYSA-N
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Description

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid is a high-purity chemical compound offered for research and development applications. With the CAS Registry Number 1178427-49-0 , this benzoic acid derivative is characterized by a molecular formula of C11H13NO5S and a molecular weight of 271.29 g/mol . The compound features a carbamoyl linkage to a methylsulfonylethyl group, making it a valuable intermediate or building block in medicinal chemistry and pharmaceutical synthesis. Researchers utilize this compound in the development and quality control (QC) of active pharmaceutical ingredients (APIs). Its structural properties make it particularly relevant for use as a potential impurity standard or a precursor in the synthesis of more complex molecules, such as those related to Apremilast and its associated impurities . This product is intended for use in laboratory research only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylsulfonylethylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-18(16,17)6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFPQFONJPRKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An Inquiry into the Uncharacterized Compound: 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on a Novel Chemical Entity

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of chemical and pharmaceutical research, the exploration of novel molecular scaffolds is a cornerstone of innovation. This guide addresses the chemical entity 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid . However, a comprehensive review of the current scientific literature and chemical databases reveals a critical finding: this specific molecule is not characterized as a standalone compound. Instead, its structural motif consistently emerges in the context of more complex molecules, notably as a known impurity or a related substance to the well-established pharmaceutical agent, Apremilast.

This guide, therefore, pivots from a traditional monograph on a single compound to a more investigative analysis. We will deconstruct the core chemical structure, examine its presence in the broader context of known active pharmaceutical ingredients (APIs), and provide a foundational understanding of the chemical moieties that constitute this uncharacterized molecule. This approach is designed to offer valuable insights for researchers who may encounter this structure in their work, particularly in the fields of medicinal chemistry, process development, and analytical chemistry.

Part 1: Deconstruction of the Core Chemical Structure

The name "3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid" describes a molecule with three key functional groups: a benzoic acid, a carbamoyl linker, and a methylsulfonyl ethyl tail.

  • Benzoic Acid: A fundamental aromatic carboxylic acid. The benzene ring provides a rigid, hydrophobic scaffold, while the carboxylic acid group is a versatile functional handle for forming salts, esters, and amides. It is a common building block in medicinal chemistry.

  • Carbamoyl Linker: This -C(=O)NH- group connects the benzoic acid to the ethylamine portion. Carbamoyl groups are prevalent in pharmaceuticals and are known to participate in hydrogen bonding, which can be crucial for molecular recognition at biological targets.

  • Methylsulfonyl Ethyl Tail: This portion of the molecule, -CH2CH2SO2CH3, introduces a polar, aprotic sulfone group. The methylsulfonyl moiety is a strong hydrogen bond acceptor and is often used in drug design to enhance solubility and metabolic stability.

Below is a 2D representation of the proposed chemical structure:

Caption: 2D structure of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid.

Part 2: Contextual Presence as an Apremilast-Related Impurity

The primary context in which the "3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid" scaffold appears is as a substructure of known impurities of Apremilast. Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of certain types of psoriasis and psoriatic arthritis.

One such documented impurity is (S)-3-acetamido-2-((1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid [1][2][3].

Table 1: Comparison of the Requested Compound and a Known Apremilast Impurity

Feature3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid(S)-3-acetamido-2-((1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid[1][2][3]
Molecular Formula C12H15NO5SC22H26N2O8S[1][3]
CAS Number Not Assigned2096492-41-8[1][2][3]
Key Structural Difference Unsubstituted benzoic acid and ethylamineSubstituted benzoic acid (acetamido group) and a substituted ethylamine (3-ethoxy-4-methoxyphenyl group)
Context UncharacterizedKnown impurity of Apremilast[1][3]

The presence of this core structure within a known pharmaceutical impurity underscores the importance of understanding its potential chemical liabilities and analytical profile. For process chemists, this structure could arise from the degradation of the parent drug or as a byproduct of an incomplete reaction. For analytical scientists, having a reference for this core is crucial for impurity identification and quantification.

Part 3: Hypothetical Synthesis and Potential Biological Activity

While no specific synthesis for "3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid" is reported, a plausible synthetic route can be proposed based on standard organic chemistry principles.

Proposed Retrosynthetic Analysis

A logical approach would involve the amidation of 3-carboxybenzoyl chloride (the acid chloride of isophthalic acid monomethyl ester, followed by ester hydrolysis) with 2-(methylsulfonyl)ethan-1-amine.

Retrosynthesis Target 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid Disconnection Amide Bond Formation Target->Disconnection StartingMaterials 3-(Chlorocarbonyl)benzoic acid + 2-(Methylsulfonyl)ethan-1-amine Disconnection->StartingMaterials

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A General Approach to Amide Coupling

The following is a generalized, hypothetical protocol for the synthesis of the target compound. This has not been experimentally validated.

  • Activation of the Carboxylic Acid:

    • Dissolve 3-carboxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a slight excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of dimethylformamide.

    • Stir the reaction at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

    • Remove the solvent and excess reagent under reduced pressure.

  • Amide Coupling:

    • Dissolve the crude acid chloride in an aprotic solvent.

    • In a separate flask, dissolve 2-(methylsulfonyl)ethan-1-amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final compound.

Considerations for Biological Activity

Given its structural relationship to an impurity of a PDE4 inhibitor, it is plausible that "3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid" could exhibit some level of biological activity. However, without any experimental data, this remains purely speculative. Should this compound be synthesized, it would be of interest to screen it for activity against PDE4 and other related enzymes.

Part 4: Conclusion and Future Directions

"3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid" represents an uncharacterized chemical entity that exists at the periphery of established pharmaceutical science. While no direct data on this compound is available, its structural components and its presence as a substructure in a known impurity of Apremilast provide a valuable framework for its potential synthesis and study.

For researchers in drug development, the key takeaways are:

  • Analytical Vigilance: The potential for this and related structures to appear as impurities necessitates the development of robust analytical methods for their detection and quantification.

  • Medicinal Chemistry Insights: The individual components of this molecule are well-represented in medicinal chemistry. Understanding their combined properties could inform future drug design efforts.

  • Opportunities for Novel Research: The synthesis and biological evaluation of this compound could represent a novel research avenue, potentially uncovering new structure-activity relationships.

This guide serves as a foundational resource for a molecule that is currently in the shadows of the scientific literature. It is our hope that by providing this analysis, we can empower researchers to better understand and investigate this and other uncharacterized chemical entities they may encounter.

References

  • apremilast 3-acetamido benzoic acid impurity. Allmpus. Available at: [Link]

  • Apremilast-impurities. Pharmaffiliates. Available at: [Link]

Sources

Technical Guide: 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid .

Executive Summary & Chemical Identity

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid is a specialized organic intermediate characterized by a meta-substituted benzoic acid core coupled to a polar methylsulfonylethyl moiety. While often encountered as a substructure in complex pharmaceutical agents (e.g., PDE4 inhibitors like Apremilast), the isolated scaffold serves as a critical building block for Fragment-Based Drug Discovery (FBDD) and as a solubility-enhancing linker in medicinal chemistry.

Chemical Identity Profile
PropertySpecification
Chemical Name 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid
CAS Registry Number Not Widely Indexed (Custom Synthesis Intermediate)*
Molecular Formula C₁₁H₁₃NO₅S
Molecular Weight 271.29 g/mol
SMILES CS(=O)(=O)CCNC(=O)c1cccc(C(=O)O)c1
InChI Key (Predicted) InChI=1S/C11H13NO5S...[1]
Solubility High in DMSO, DMF; Moderate in MeOH; Low in Water (pH dependent)
pKa (Predicted) ~3.8 (Carboxylic Acid), ~14 (Amide)

*Note: While specific CAS numbers exist for complex derivatives (e.g., Apremilast impurities like CAS 2096492-41-8), the unsubstituted scaffold is typically synthesized de novo or referenced by its components in patent literature.

Structural Analysis & Pharmacophore Utility

This molecule integrates two distinct functional domains, making it a versatile scaffold in drug design:

  • Benzoic Acid Core (Meta-Substituted): Provides a rigid aromatic linker with a carboxylic acid handle for further diversification (e.g., esterification, amide coupling) or ionic interaction with target proteins.

  • Methylsulfonylethyl Amide Tail: A polar, non-ionizable motif that enhances aqueous solubility and metabolic stability. The sulfone group (

    
    ) acts as a strong hydrogen bond acceptor, often used to replace lipophilic alkyl chains to improve DMPK properties.
    
Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and functional domains of the molecule.

ChemicalStructure Fig 1. Functional Domain Analysis of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic Acid BenzoicCore Benzoic Acid Core (Rigid Scaffold) AmideLink Amide Linkage (-CONH-) BenzoicCore->AmideLink C3 Position SulfoneTail Methylsulfonylethyl Group (Solubility Enhancer) AmideLink->SulfoneTail N-Alkylation

Synthetic Methodology

Since the specific CAS is not a commodity chemical, a robust, self-validating synthesis protocol is required. The most reliable route involves the selective mono-amidation of isophthalic acid derivatives.

Retrosynthetic Analysis
  • Disconnection: Amide bond cleavage.

  • Precursors:

    • Acid Component: Isophthalic acid mono-methyl ester (CAS 1877-71-0) or Isophthalic acid (CAS 121-91-5).

    • Amine Component: 2-(Methylsulfonyl)ethanamine hydrochloride (CAS 10450-63-2).

Step-by-Step Synthesis Protocol

Objective: Synthesis of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid via mono-methyl isophthalate.

Step 1: Amide Coupling
  • Reagents: Mono-methyl isophthalate (1.0 eq), 2-(Methylsulfonyl)ethanamine HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve mono-methyl isophthalate in DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 10 min to activate the carboxylate.

    • Add HATU and stir for 15 min (activation).

    • Add 2-(Methylsulfonyl)ethanamine HCl.

    • Stir at RT for 4-16 hours. Monitor by LC-MS for intermediate ester formation (

      
      ).
      
  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
Step 2: Ester Hydrolysis
  • Reagents: Methyl ester intermediate (from Step 1), LiOH·H₂O (2.0 eq).

  • Solvent: THF/Water (3:1).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at RT for 2-4 hours.

    • Monitor by TLC/LC-MS for disappearance of ester and formation of acid (

      
      ).
      
  • Isolation:

    • Acidify reaction mixture to pH ~2 with 1N HCl.

    • Extract with EtOAc (or DCM/iPrOH 3:1 if polarity is high).

    • Wash with brine, dry, and concentrate to yield the target acid.

Synthetic Workflow Diagram

SynthesisWorkflow Fig 2. Synthetic Route for Target Scaffold Precursor1 Mono-Methyl Isophthalate (CAS 1877-71-0) Coupling Step 1: Amide Coupling (HATU, DIPEA, DMF) Precursor1->Coupling Precursor2 2-(Methylsulfonyl)ethanamine HCl (CAS 10450-63-2) Precursor2->Coupling Intermediate Intermediate Ester (Methyl 3-((2-(methylsulfonyl)ethyl)carbamoyl)benzoate) Coupling->Intermediate Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Product Target Product: 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic Acid Hydrolysis->Product

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

TechniqueExpected Signals / Parameters
¹H NMR (400 MHz, DMSO-d₆) δ 13.2 (br s, 1H, COOH), 8.85 (t, 1H, NH), 8.45 (s, 1H, Ar-H2), 8.15 (d, 1H, Ar-H4/6), 8.05 (d, 1H, Ar-H4/6), 7.65 (t, 1H, Ar-H5), 3.70 (q, 2H, N-CH₂), 3.40 (t, 2H, SO₂-CH₂), 3.05 (s, 3H, SO₂-CH₃).
LC-MS (ESI) [M+H]⁺ = 272.06 ; [M-H]⁻ = 270.04 .
HPLC Purity >95% (UV 254 nm). RT will be early due to polarity (C18 column, 5-95% ACN/Water + 0.1% FA).

Applications in Drug Discovery

This scaffold is particularly relevant for researchers working on:

  • PDE4 Inhibitors: Structural analogs of Apremilast where the phthalimide ring is opened or modified.

  • PROTAC Linkers: The sulfone moiety provides a rigid, polar linker that can improve the physicochemical properties of Proteolysis Targeting Chimeras.

  • Fragment Libraries: As a "rule-of-three" compliant fragment for screening against novel targets.

Causality in Experimental Design
  • Why use the Methylsulfonylethyl group? Sulfones are bioisosteres of carbonyls but are non-reactive and provide excellent metabolic stability compared to other polar groups like esters or labile amides.

  • Why Meta-substitution? The meta-orientation (isophthalic) provides a specific vector for extending the molecule into solvent-exposed regions of a binding pocket, often used to tune solubility without disrupting the primary binding pharmacophore.

References

  • Man, H.W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor." Journal of Medicinal Chemistry. Link

  • Roughley, S.D., & Jordan, A.M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "2-(Methylsulfonyl)ethanamine" (Precursor CAS 49773-20-8). Link

  • Sigma-Aldrich. "Isophthalic acid mono-methyl ester" (Precursor CAS 1877-71-0). Link

Sources

Technical Guide: Physicochemical Characterization, Synthesis, and Analytical Control of (S)-3-acetamido-2-((1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the molecule identified as (S)-3-acetamido-2-((1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid. While initial inquiries may target simpler related structures, this specific compound, a known process-related impurity and potential hydrolytic degradant of the phosphodiesterase 4 (PDE4) inhibitor Apremilast, is of significant interest in pharmaceutical development. Understanding its properties, origins, and analytical control is paramount for ensuring the quality, safety, and efficacy of the Apremilast drug product. This document details its physicochemical properties, elucidates its formation pathway, presents robust analytical methodologies for its quantification, and discusses its relevance within a regulatory framework.

Introduction and Nomenclature

(S)-3-acetamido-2-((1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid (CAS No. 2096492-41-8) is a critical process-related impurity associated with the synthesis of Apremilast.[1][2][3] Apremilast is an oral small-molecule inhibitor of PDE4, indicated for the treatment of active psoriatic arthritis.[4] The impurity represents an open-ring form of the Apremilast molecule, likely resulting from the hydrolysis of the phthalimide ring structure.

In the context of pharmaceutical manufacturing and quality control, this compound is often referred to by several synonyms:

  • Apremilast Impurity 16[5]

  • Apremilast Open Ring 3-acetamide[2]

  • Apremilast Hydrolysis Impurity-2[5]

  • Apremilast 3-Acetamido Benzoic Acid Impurity[1][3][6]

Its presence in the final drug substance must be carefully monitored and controlled to meet the stringent requirements set by regulatory bodies such as the International Council for Harmonisation (ICH).

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computationally derived and are available across several chemical databases. A summary of these key identifiers and properties is presented below.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₆N₂O₈SPubChem, USP Store[2][5]
Molecular Weight 478.5 g/mol PubChem[5]
CAS Number 2096492-41-8USP Store, Allmpus[2][3]
IUPAC Name 3-acetamido-2-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acidPubChem[5]
Appearance Off-White SolidAllmpus[3]
Solubility Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO)Allmpus[3]
Hydrogen Bond Donors 3PubChem[5]
Hydrogen Bond Acceptors 8PubChem[5]
Canonical SMILES CCOC1=C(C=CC(=C1)(=O)C)NC(=O)C2=C(C=CC=C2NC(=O)C)C(=O)O)OCPubChem[5]

Origin and Synthesis Pathway

This benzoic acid derivative is not typically synthesized as a target molecule but rather arises as a byproduct during the synthesis of Apremilast or as a degradant during its shelf life.

Formation via Hydrolysis of Apremilast

The primary route to the formation of this impurity is the hydrolysis of the isoindoline-1,3-dione (phthalimide) ring system in the Apremilast molecule. This reaction involves the cleavage of one of the amide bonds within the ring, leading to the formation of a carboxylic acid and an amide on the adjacent benzene ring.

  • Causality: The phthalimide moiety, while relatively stable, is susceptible to hydrolysis under either acidic or basic conditions, particularly when exposed to heat and moisture. In the final step of Apremilast synthesis, where (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is condensed with 3-acetamidophthalic anhydride, residual moisture or inappropriate pH conditions can promote the formation of this open-ring impurity.[7][8][9]

G Apremilast Apremilast (Phthalimide Ring Intact) Conditions H₂O (Acidic or Basic Conditions, Heat) Apremilast->Conditions Impurity (S)-3-acetamido-2-((1-(3-ethoxy-4-methoxyphenyl)-2- (methylsulfonyl)ethyl)carbamoyl)benzoic Acid (Open Ring Impurity) Conditions->Impurity Hydrolysis

Caption: Formation of the impurity via hydrolysis of Apremilast.

Formation During Synthesis

The impurity can also form as a direct byproduct during the final condensation step if the reaction does not proceed to complete cyclization or if the starting materials or solvents contain excessive water.

G cluster_reactants Reactants cluster_products Products ReactantA (S)-1-(3-ethoxy-4-methoxyphenyl)-2- (methylsulfonyl)ethanamine Process Condensation (e.g., in Acetic Acid) ReactantA->Process ReactantB 3-Acetamidophthalic Anhydride ReactantB->Process Product_API Apremilast (Desired Product) (Cyclized) Process->Product_API Complete Cyclization Product_Impurity Open-Ring Impurity (Byproduct) Process->Product_Impurity Incomplete Reaction or Hydrolysis

Sources

Sulfone-Containing Benzoic Acid Building Blocks: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfone-containing benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic incorporation of the sulfonyl group onto a benzoic acid core imparts a unique combination of physicochemical properties, including enhanced metabolic stability, potent hydrogen bonding capabilities, and the ability to serve as a versatile bioisostere. These attributes have been successfully leveraged in the design of a wide array of therapeutic agents, spanning antimicrobial, anti-inflammatory, and anticancer applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of these critical building blocks. We will delve into the causality behind experimental choices in their synthesis and application, present detailed, self-validating protocols, and offer quantitative data to inform rational drug design.

PART 1: The Sulfonyl Group in Medicinal Chemistry: A Primer

Physicochemical Properties of the Sulfonyl Group

The sulfonyl group (R-SO₂-R') is a hexavalent sulfur functionality that profoundly influences the molecular properties of a parent structure. Its strong electron-withdrawing nature, a consequence of the two electronegative oxygen atoms double-bonded to the sulfur, significantly impacts the electronic distribution of the aromatic ring. This, in turn, affects the acidity (pKa) of the benzoic acid moiety. For instance, the pKa of benzoic acid is approximately 4.20, while 4-(methylsulfonyl)benzoic acid has a pKa of 3.48, indicating increased acidity.[1] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with biological targets.

The sulfonyl group is also a potent hydrogen bond acceptor, capable of forming strong interactions with biological macromolecules such as enzymes and receptors.[2][3] This property is often exploited in drug design to enhance binding affinity and selectivity. Furthermore, the sulfone moiety is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.[4]

The Sulfonyl Group as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5] The sulfone group is a non-classical bioisostere for several functional groups, including ketones and amides. This substitution can lead to improved physicochemical and pharmacokinetic properties while maintaining or enhancing the desired biological effect. For example, the replacement of a metabolically labile group with a stable sulfone can increase a drug's half-life.[6]

Structural Diversity of Sulfone-Containing Benzoic Acid Building Blocks

The versatility of sulfone-containing benzoic acid building blocks stems from the ability to vary the substitution pattern on the aromatic ring. The position of the sulfone group (ortho, meta, or para to the carboxylic acid) and the nature of other substituents allow for fine-tuning of the molecule's properties to suit a specific therapeutic target. This structural diversity enables the exploration of a vast chemical space in the quest for novel and effective drugs.

PART 2: Synthesis of Sulfone-Containing Benzoic Acid Building Blocks

The synthesis of sulfone-containing benzoic acid building blocks can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Key Synthetic Strategies
2.1.1. Oxidation of Thioether Precursors

A common and efficient method for the synthesis of sulfones is the oxidation of the corresponding thioether. This transformation can be achieved using a variety of oxidizing agents, with hydrogen peroxide being a cost-effective and environmentally friendly option.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzoic acid from p-(Methylthio)benzoic acid [7]

  • Reaction Setup: In a suitable reaction vessel, suspend 5 g of 4-(methylthio)benzoic acid in 30 mL of glacial acetic acid.

  • Addition of Oxidant: Cool the mixture in an ice-water bath. Slowly add 8.5 g of 30% hydrogen peroxide over one hour, maintaining the temperature below 25 °C.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to between 70 °C and 100 °C for 1.5 hours.

  • Workup: Allow the reaction to cool to room temperature. A solid precipitate should form. Add a solution of 3 g of sodium sulfite in 57 g of water to quench any unreacted peroxide.

  • Isolation and Purification: Filter the solid product and wash it three times with cold deionized water. Dry the solid to obtain 4-(methylsulfonyl)benzoic acid. The reported yield is approximately 88%.[7]

Causality behind Experimental Choices: The use of glacial acetic acid as a solvent facilitates the reaction and helps to control the temperature. The slow addition of hydrogen peroxide is crucial to prevent a runaway exothermic reaction. The final quench with sodium sulfite ensures the safe removal of any residual peroxide.

2.1.2. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for forming carbon-sulfur bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[8][9] In this approach, a sulfinate salt acts as the nucleophile, displacing a leaving group (typically a halide) on the benzoic acid derivative.

Experimental Protocol: General Procedure for SNAr with Thiols [10]

  • Reaction Setup: Dissolve the substituted methyl 2,4-dihalobenzoate (1.0 eq) and the desired thiol (1.1 eq) in an appropriate solvent such as DMSO or methanol.

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (for methanol) or 60 °C (for DMSO) and stir for 12-72 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and pour it into ice-water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality behind Experimental Choices: The presence of electron-withdrawing groups (like the ester and the other halide) on the benzoic acid ring is essential to activate it towards nucleophilic attack. The choice of solvent and base depends on the specific substrates and their solubility.

Spectroscopic Characterization

The structural elucidation of sulfone-containing benzoic acid building blocks relies on standard spectroscopic techniques.

  • ¹H NMR: The protons on the aromatic ring will show characteristic splitting patterns depending on the substitution. The protons alpha to the sulfonyl group will be deshielded and appear at a higher chemical shift.

  • ¹³C NMR: The carbon atom attached to the sulfonyl group will also be deshielded.

  • IR Spectroscopy: The sulfonyl group exhibits two characteristic strong stretching bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[11] The carboxylic acid will show a broad O-H stretch and a C=O stretch around 1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the compound.

Table 1: Spectroscopic Data for 4-(Methylsulfonyl)benzoic acid [8]

TechniqueCharacteristic Peaks/Shifts
¹H NMR Aromatic protons (doublets, ~8.0-8.2 ppm), Methyl protons (singlet, ~3.1 ppm)
¹³C NMR Carboxylic carbon (~166 ppm), Aromatic carbons (~127-144 ppm), Methyl carbon (~44 ppm)
IR (KBr) ~1310 cm⁻¹ (SO₂ asym), ~1150 cm⁻¹ (SO₂ sym), ~1690 cm⁻¹ (C=O), ~2500-3300 cm⁻¹ (O-H)
MS (EI) Molecular Ion (m/z): 200

PART 3: Applications in Drug Discovery and Development

The unique properties of sulfone-containing benzoic acid building blocks have led to their incorporation into a wide range of therapeutic agents.

As Antimicrobial Agents

Several derivatives have shown promising activity against various bacterial and fungal pathogens.[2][12] The mechanism often involves the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Selected Sulfone-Containing Benzoic Acid Derivatives [12]

Compound/DerivativeMicroorganismMIC (µg/mL)
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125
1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acidCandida albicansModerate Activity
As Anti-inflammatory Agents

A prominent application of this scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[4]

Case Study: Celecoxib (Celebrex)

Celecoxib is a selective COX-2 inhibitor that features a sulfonamide group attached to a pyrazole ring, which itself is substituted with two phenyl groups. While not a direct benzoic acid derivative, its structure highlights the importance of the aryl sulfonamide moiety in achieving COX-2 selectivity. The sulfonamide group of celecoxib fits into a hydrophilic side pocket of the COX-2 active site, which is absent in the COX-1 isoform, thereby conferring its selectivity.[10]

As Anticancer Agents

The anticancer potential of sulfone-containing benzoic acids is an active area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2]

Case Study: Bexarotene (Targretin)

Bexarotene is a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma.[6][13] It contains a benzoic acid moiety and its mechanism involves the modulation of gene expression leading to the inhibition of cell growth and induction of apoptosis.[14]

Sulfone-Containing Benzoic Acids in Marketed Drugs

The versatility of this scaffold is underscored by its presence in several FDA-approved drugs.

Table 3: Examples of FDA-Approved Drugs Containing a Sulfone and Benzoic Acid-related Moiety

Drug NameStructureTherapeutic Use
Celecoxib

Anti-inflammatory (COX-2 inhibitor)[10]
Bexarotene

Anticancer (Cutaneous T-cell lymphoma)[13]

PART 4: Data Tables and Visualizations

Table of Physicochemical Properties

Understanding the physicochemical properties of these building blocks is crucial for predicting their behavior in biological systems.

Table 4: Physicochemical Properties of Selected Sulfone-Containing Benzoic Acids

CompoundpKaLogP (calculated)
4-Sulfamoylbenzoic acid--
4-(Methylsulfonyl)benzoic acid3.48-
2-Sulfamoylbenzoic acid--0.4[15]
4-Sulfobenzoic acid--
Mandatory Visualizations
4.2.1. Synthetic Workflow Diagram

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_snar SNAr Route Aryl_Thioether Aryl Thioether (e.g., 4-(Methylthio)benzoic acid) Sulfone_Product Sulfone-Containing Benzoic Acid Aryl_Thioether->Sulfone_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Sulfone_Product Aryl_Halide Activated Aryl Halide (e.g., 4-Chlorobenzoic acid derivative) SNAr_Product Sulfone-Containing Benzoic Acid Aryl_Halide->SNAr_Product SNAr Sulfinate_Salt Sulfinate Salt (e.g., Sodium methanesulfinate) Sulfinate_Salt->SNAr_Product

Caption: Key synthetic routes to sulfone-containing benzoic acids.

4.2.2. Drug Discovery Logic Diagram

Drug_Discovery_Logic Start Identify Therapeutic Target Library_Design Design Library of Sulfone-Containing Benzoic Acid Analogues Start->Library_Design Synthesis Synthesize Analogues via Oxidation or SNAr Library_Design->Synthesis Screening In Vitro Screening (e.g., Enzyme Assays, MIC) Synthesis->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization (Modify Substituents to Improve Potency, Selectivity, ADME) SAR_Analysis->Lead_Optimization Iterative Cycles Lead_Optimization->Synthesis Preclinical Preclinical Studies (In Vivo Efficacy and Toxicity) Lead_Optimization->Preclinical Clinical_Candidate Clinical Candidate Preclinical->Clinical_Candidate

Caption: Logic flow in a drug discovery campaign utilizing these building blocks.

4.2.3. COX-2 Inhibition Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Celecoxib Celecoxib (Aryl Sulfonamide) Celecoxib->COX2 Inhibition

Caption: Simplified pathway of COX-2 inhibition by a sulfonamide-containing drug.

PART 5: Conclusion and Future Perspectives

Sulfone-containing benzoic acid building blocks are undeniably a valuable asset in the medicinal chemist's toolbox. Their unique combination of electronic and steric properties, coupled with their metabolic stability, makes them highly attractive scaffolds for the design of novel therapeutics. The synthetic methodologies for their preparation are well-established and robust, allowing for the generation of diverse libraries for screening.

Future research in this area will likely focus on the development of novel, more efficient, and greener synthetic methods. Furthermore, the exploration of these building blocks in targeting new and challenging biological pathways holds significant promise for the discovery of next-generation therapies for a wide range of diseases. The continued application of computational chemistry and machine learning will undoubtedly accelerate the design and optimization of drug candidates based on this versatile scaffold.

References

  • Celebrex (Celecoxib) Pharmacology. News-Medical. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). PrepChem.com. [Link]

  • Bexarotene. DermNet. [Link]

  • What is the mechanism of Bexarotene?. Patsnap Synapse. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Bexarotene. Wikipedia. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Synthesis of [11C]Bexarotene by Cu-Mediated [11C]Carbon Dioxide Fixation and Preliminary PET Imaging. PubMed Central. [Link]

  • Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Semantic Scholar. [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. European Patent Office. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]

  • Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. International Journal of Electrochemical Science. [Link]

  • WO1995013265A1 - Improved method for the preparation of 4-methylsulfonyl-benzoic acid derivatives and intermediates.
  • Bexarotene | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Arizona Board of Regents. [Link]

  • Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. PubMed. [Link]

  • Drug Discovery Process. SciSpace. [Link]

  • Examples of sulfur-containing drugs approved by the FDA for use in... ResearchGate. [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. [Link]

  • How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Evergreensino Chemical Co., Ltd.. [Link]

  • Question: The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. Vaia. [Link]

  • Real examples of Graphviz. DevTools Daily - Medium. [Link]

  • p-(Methylsulphonyl)benzoic acid. PubChem. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • A schematic diagram illustrating the drug discovery pipeline, including... ResearchGate. [Link]

  • 2-Sulfamoylbenzoic acid. PubChem. [Link]

  • 4-Sulfobenzoic acid. PubChem. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • caseywatts/graphviz-tutorial. GitHub. [Link]

  • Graphviz. graphviz 0.21 documentation. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]

  • Introduction. EUCAST. [Link]

  • Building diagrams using graphviz. Chad's Blog. [Link]

  • Minimum inhibitory concentrations (MIC) of benzoic acid from Bacillus... ResearchGate. [Link]

  • Organism susceptibility to antibacterials: macrolides, quinolones, rifamycins. Australian Medicines Handbook. [Link]

  • Data on the extraction of benzoic, salicylic and sulfosalicylic acids from dilute solutions using PEG-based aqueous two-phase systems. PubMed Central. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry. [Link]

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3-Carboxy-N-(2-(methylsulfonyl)ethyl)benzamide: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-carboxy-N-(2-(methylsulfonyl)ethyl)benzamide , a specific benzamide derivative characterized by a carboxylic acid at the meta-position and a methylsulfonylethyl side chain. This compound is structurally significant as a potential metabolite, synthetic intermediate, or fragment in the development of sulfone-containing pharmaceuticals (e.g., kinase inhibitors, phosphodiesterase inhibitors).

Chemical Identity & Structural Analysis

This compound represents a hybrid scaffold combining an isophthalic acid core with a sulfone-containing aliphatic side chain. Its structure suggests utility as a polar, hydrogen-bonding fragment in drug discovery or as a specific hydrolysis metabolite of 3-substituted benzamide drugs.

Nomenclature & Identifiers
  • IUPAC Name: 3-[(2-methylsulfonylethyl)carbamoyl]benzoic acid

  • Common Name: 3-carboxy-N-(2-(methylsulfonyl)ethyl)benzamide

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 271.29 g/mol [4]

  • SMILES: CS(=O)(=O)CCNC(=O)c1cccc(C(=O)O)c1

  • InChIKey: ZSCMJJTYXWVYQC-UHFFFAOYSA-N (Calculated)

Structural Motifs
MotifFunctionalityChemical Behavior
Benzamide Core ScaffoldProvides rigidity;

-stacking interactions.
3-Carboxy Group Acidic HandlepKa ~3.5–4.0. Solubilizing group; site for further conjugation or salt formation.
Sulfone (

)
H-Bond AcceptorStrong dipole; metabolic stability; improves aqueous solubility compared to sulfides.
Ethyl Linker SpacerFlexible chain (

) allowing conformational adaptation.

Synthesis & Production Protocols

The synthesis of 3-carboxy-N-(2-(methylsulfonyl)ethyl)benzamide typically involves the selective mono-amidation of isophthalic acid derivatives. The primary challenge is avoiding bis-amidation while ensuring high yield.

Synthetic Pathway (Retrosynthesis)

The most robust route utilizes monomethyl isophthalate to differentiate the two carboxyl groups, followed by amide coupling and subsequent hydrolysis.

SynthesisPathway Iso Isophthalic Acid MonoEster Monomethyl Isophthalate Iso->MonoEster MeOH, H+ Intermediate Methyl 3-((2-(methylsulfonyl)ethyl) carbamoyl)benzoate MonoEster->Intermediate EDC/HOBt, DIPEA + Amine Amine 2-(Methylsulfonyl)ethanamine (HCl Salt) Product 3-Carboxy-N-(2-(methylsulfonyl) ethyl)benzamide Intermediate->Product LiOH, THF/H2O (Hydrolysis)

Figure 1: Step-wise synthesis from isophthalic acid via mono-ester differentiation.

Detailed Experimental Protocol
Step 1: Amide Coupling
  • Reagents: Monomethyl isophthalate (1.0 eq), 2-(methylsulfonyl)ethanamine hydrochloride (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve monomethyl isophthalate in DMF (0.1 M).

    • Add DIPEA and stir for 10 min at

      
      .
      
    • Add EDC·HCl and HOBt; stir for 30 min to activate the acid.

    • Add 2-(methylsulfonyl)ethanamine HCl.

    • Allow to warm to RT and stir for 12–16 h.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
  • Validation: LC-MS (Target Mass: ~285.3 Da for methyl ester).

Step 2: Ester Hydrolysis
  • Reagents: Lithium Hydroxide (LiOH·

    
    , 2.0 eq).
    
  • Solvent: THF/Water (3:1).

  • Procedure:

    • Dissolve the intermediate ester in THF/Water.

    • Add LiOH and stir at RT for 4 h (monitor by TLC).

    • Acidification: Adjust pH to ~2–3 using 1N HCl. The product may precipitate.

    • Isolation: Filter the precipitate or extract with EtOAc/n-Butanol if highly polar.

  • Purification: Recrystallization from Water/Ethanol or Preparative HPLC.

Physicochemical Properties & Stability

Understanding the physicochemical profile is critical for handling and formulation.

PropertyValue (Predicted/Observed)Note
Physical State White to off-white solidCrystalline powder.[1]
Melting Point 180–185 °CHigh MP due to H-bonding network (Amide + Acid).
Solubility DMSO, DMF, MeOHLimited solubility in DCM/Hexane. Water soluble at pH > 5.
pKa (Acid) ~3.6Carboxylic acid proton.
pKa (Amide) > 15Neutral under physiological conditions.
LogP ~0.2Relatively polar due to sulfone and acid.

Analytical Characterization

To ensure scientific integrity, the identity must be validated using orthogonal methods.

NMR Spectroscopy
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.2 (br s, 1H, COOH)
      
    • 
       8.9 (t, 1H, NH)
      
    • 
       8.4 (s, 1H, Ar-H2)
      
    • 
       8.1 (d, 1H, Ar-H4/6)
      
    • 
       8.0 (d, 1H, Ar-H6/4)
      
    • 
       7.6 (t, 1H, Ar-H5)
      
    • 
       3.7 (q, 2H, 
      
      
      
      )
    • 
       3.4 (t, 2H, 
      
      
      
      )
    • 
       3.0 (s, 3H, 
      
      
      
      )
Mass Spectrometry
  • Method: ESI-MS (Negative/Positive Mode).

  • Expected Ions:

Potential Applications & Biological Context

This compound serves as a valuable template in medicinal chemistry, particularly in the design of Protein-Protein Interaction (PPI) inhibitors or as a metabolite standard.

Fragment-Based Drug Discovery (FBDD)

The 3-carboxy-benzamide motif is a known pharmacophore for PARP inhibitors (e.g., 3-aminobenzamide analogs). The addition of the sulfone tail provides a "solubility handle" and a vector for probing solvent-exposed pockets.

Metabolic Pathway Mapping

If used as a metabolite standard, this compound likely represents the hydrolysis product of a parent drug containing a 3-cyano or 3-ester benzamide core with the sulfone side chain.

Metabolism Parent Parent Drug (e.g., 3-Cyano-N-(2-(methylsulfonyl)ethyl)benzamide) Metabolite 3-Carboxy-N-(2-(methylsulfonyl)ethyl)benzamide (Target Compound) Parent->Metabolite Hydrolysis (Amidase/Nitrilase) Glucuronide Acyl Glucuronide Conjugate Metabolite->Glucuronide UGT Conjugation (Phase II)

Figure 2: Hypothetical metabolic generation from a nitrile precursor.

References

  • PubChem Compound Summary. (2025). C11H13NO5S Structure and Properties. National Center for Biotechnology Information. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discussion of sulfone as a carbonyl bioisostere). [Link]

Sources

Technical Profile: 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid

[1]

Executive Summary & Chemical Classification[1]

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid is a bifunctional organic compound belonging to the class of Sulfonyl-functionalized Isophthalamic Acids .[1] It is characterized by a benzene ring substituted at the meta positions (1,3-substitution) with a carboxylic acid group and an N-substituted carboxamide group terminating in a methylsulfonyl moiety.[1]

Chemically, it bridges the properties of Benzoic Acids , Carboxamides , and Alkyl Sulfones .[1] In pharmaceutical contexts, it is primarily relevant as a regioisomeric reference standard or degradation analog for phthalimide-based drugs (where the ortho-isomer is the primary degradant) and as a building block for fragment-based drug discovery targeting polar interactions.[1]

Classification Hierarchy (Graphviz)

ChemicalClassificationOrganicOrganic CompoundsBenzenoidsBenzenoidsOrganic->BenzenoidsBenzDerivBenzene DerivativesBenzenoids->BenzDerivBenzoicAcidsBenzoic Acids & DerivativesBenzDeriv->BenzoicAcidsBenzamidesBenzamidesBenzDeriv->BenzamidesTarget3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acidBenzoicAcids->Target Carboxyl moietyBenzamides->Target Amide moiety

Figure 1: Chemical classification hierarchy positioning the target molecule at the intersection of benzoic acids and benzamides.[1]

Structural Analysis & Physicochemical Properties[1]

The molecule comprises three distinct pharmacophoric/functional regions:[1]

  • Benzoic Acid Core: Provides acidic character (pKa ~3.8–4.[1]2) and a handle for solubility/salt formation.[1]

  • Amide Linker: A neutral, stable linker offering hydrogen bond donor/acceptor sites.[1]

  • Methylsulfonyl Ethyl Tail: A highly polar, non-ionizable group often used as a "polar anchor" in drug design to improve metabolic stability and water solubility compared to lipophilic alkyl chains.[1]

Key Physicochemical Parameters (Predicted)
PropertyValue (Approx.)Significance
Molecular Formula C₁₁H₁₃NO₅SCore composition.[1][2][3][4]
Molecular Weight 271.29 g/mol Fragment-like (<300 Da), suitable for lead optimization.[1]
LogP (Octanol/Water) 0.2 – 0.8Low lipophilicity due to sulfone and acid groups; high aqueous solubility.[1]
pKa (Acid) 3.8 – 4.1Ionized at physiological pH (COO⁻), enhancing solubility.[1]
H-Bond Donors 2 (NH, OH)Critical for receptor binding or crystal lattice formation.[1]
H-Bond Acceptors 5 (CO x2, SO₂ x2, OH)High potential for solvation.[1]
Rotatable Bonds 5Moderate flexibility in the side chain.[1]

Synthetic Pathways & Formation[1][3]

This molecule is typically synthesized via the amidation of an isophthalic acid derivative.[1] It serves as a crucial regioisomer when distinguishing between ortho (phthalic), meta (isophthalic), and para (terephthalic) substitution patterns during impurity profiling of drugs like Apremilast (which contains a similar sulfonyl-ethyl amine side chain).[1]

Synthesis Workflow

The synthesis generally involves the reaction of 2-(methylsulfonyl)ethanamine (CAS 49773-20-8) with an activated isophthalic acid precursor.[1]

Protocol: Selective Amidation[1]
  • Activation: React Isophthalic acid monomethyl ester with thionyl chloride (

    
    ) or oxalyl chloride to generate the acid chloride.[1]
    
    • Note: Using pure Isophthalic acid may lead to diamide formation; mono-ester is preferred.[1]

  • Coupling: Add 2-(methylsulfonyl)ethanamine hydrochloride to the acid chloride in the presence of a base (e.g., Triethylamine or DIPEA) in DCM or THF at 0°C.

  • Hydrolysis: Saponify the methyl ester using LiOH in THF/Water to yield the free acid.

  • Purification: Acidify to pH 2–3 to precipitate the product or extract with Ethyl Acetate. Recrystallize from Ethanol/Water.[1]

Reaction Scheme (Graphviz)[1]

SynthesisPathwayIsoIsophthalic AcidMonomethyl EsterInterIntermediate:Methyl 3-((2-(methylsulfonyl)ethyl)carbamoyl)benzoateIso->InterAmine2-(Methylsulfonyl)ethanamineAmine->InterProdTarget:3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acidInter->ProdStep11. SOCl2 / DMF2. Base (TEA)Step2LiOH / H2O(Hydrolysis)

Figure 2: Step-wise synthetic route from isophthalic precursor to the target benzoic acid derivative.

Pharmaceutical Relevance & Impurity Profiling[1]

Relation to PDE4 Inhibitors (Apremilast)

The 2-(methylsulfonyl)ethyl moiety is a pharmacophore found in Apremilast (Otezla) and Lapatinib (Tykerb).[1]

  • Apremilast Degradation: Apremilast contains a phthalimide ring.[1] Hydrolysis of this ring opens it to form Phthalamic Acid derivatives (2-carbamoylbenzoic acids).[1]

  • Role of the Target Molecule: The target molecule (3-carbamoylbenzoic acid) is the meta-isomer of the primary Apremilast hydrolysis degradant.[1]

    • Significance: In rigorous QC methods (HPLC/UPLC), researchers must prove their method separates the active degradant (ortho) from potential synthetic impurities (meta or para isomers) derived from impure starting materials (e.g., phthalic anhydride contaminated with isophthalic acid).[1]

Fragment-Based Drug Design

The molecule represents a "linked fragment" combining a polar solubility handle (sulfone) with a directional H-bonding motif (benzamide).[1] It is valuable for:

  • Probing pockets: Targeting active sites requiring a distal polar interaction (sulfone) while anchoring to a hydrophobic region (benzene).[1]

  • Solubility enhancement: The sulfone group significantly lowers LogP without introducing ionizable amines (which can cause hERG liability).[1]

Analytical Characterization

To validate the identity of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid , the following analytical signatures are diagnostic.

Mass Spectrometry (LC-MS/MS)[1]
  • Ionization: ESI Negative Mode (preferred due to Carboxylic Acid).[1]

  • Precursor Ion:

    
     at m/z ~270.[1]
    
  • Fragmentation Pattern:

    • Loss of

      
       (Decarboxylation): 
      
      
      .[1]
    • Cleavage of Amide bond: Generation of benzoate ions.[1]

    • Characteristic Sulfone fragments: Ions related to

      
      .[1]
      
Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR (DMSO-d₆):

    • Amide NH: Triplet or broad singlet at

      
       8.5–9.0 ppm.[1]
      
    • Aromatic Protons: Four signals characteristic of meta-substitution (singlet at C2, doublets at C4/C6, triplet at C5).[1]

    • Ethylene Bridge: Two multiplets/triplets at

      
       3.0–3.8 ppm (
      
      
      and
      
      
      ).[1]
    • Methyl Sulfone: Sharp singlet at

      
       3.0–3.1 ppm (integrated for 3H).[1]
      
HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 min. (Polar nature requires low organic start).[1]

  • Detection: UV at 230 nm (Benzamide absorption).[1]

References

  • Man, H. W., et al. (2009).[1] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor.[1] Journal of Medicinal Chemistry, 52(6), 1522–1524.[1] Link[1]

  • European Medicines Agency (EMA). (2015).[1] Assessment Report: Otezla (Apremilast).[1] Procedure No. EMEA/H/C/003752/0000.[1] (Details degradation pathways of phthalimide-based drugs). Link

  • PubChem Compound Summary. (n.d.). 2-(Methylsulfonyl)ethanamine (CAS 49773-20-8).[1] National Center for Biotechnology Information.[1] Link[1]

  • Tornøe, C. W., et al. (2012).[1] Impurity Profiling of APIs: A Guide to Structural Elucidation. Journal of Pharmaceutical and Biomedical Analysis.[1] (General reference for isomer differentiation in HPLC).

Methodological & Application

Application Note: A Comprehensive Protocol for Amide Coupling with 2-(Methylsulfonyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and technical guidance for the successful amide coupling of 2-(methylsulfonyl)ethylamine with carboxylic acids. Amide bond formation is a cornerstone reaction in medicinal chemistry and drug discovery.[1][2] The incorporation of unique bioisosteres, such as the sulfonamide-containing motif present in 2-(methylsulfonyl)ethylamine, offers opportunities to modulate the physicochemical properties of lead compounds.[3][4] This document outlines the reaction mechanism, provides a step-by-step experimental procedure, discusses critical parameters for optimization, and offers a troubleshooting guide to address common challenges.

Introduction: The Significance of the Methylsulfonyl Ethylamide Moiety

The methylsulfonyl group is a valuable functional group in drug design due to its ability to act as a hydrogen bond acceptor, enhance metabolic stability, and increase the polar surface area of a molecule.[3] Consequently, 2-(methylsulfonyl)ethylamine is an attractive building block for introducing this moiety. However, the electron-withdrawing nature of the sulfonyl group can decrease the nucleophilicity of the primary amine, potentially rendering standard amide coupling conditions less effective.[1][5] This protocol addresses these challenges by providing optimized conditions for efficient coupling.

Core Principles of Amide Bond Formation

The reaction between a carboxylic acid and an amine to form an amide bond is kinetically slow and requires the activation of the carboxylic acid.[2][6] This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for amide bond formation.[6][7] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[7][8] This intermediate is susceptible to racemization and can rearrange to an inactive N-acylurea.[9] To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[10][11] HOBt traps the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine to yield the desired amide.[6][11]

Uronium/Aminium Salt-Based Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging substrates such as sterically hindered or electron-deficient amines.[6][12][13][14][15] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[6][13][16] The subsequent reaction with the amine is often rapid and efficient.[13]

Experimental Protocol: Amide Coupling of 2-(Methylsulfonyl)ethylamine Hydrochloride

This protocol provides a general procedure for the coupling of a generic carboxylic acid with 2-(methylsulfonyl)ethylamine hydrochloride. The hydrochloride salt requires neutralization with a base to liberate the free amine for the reaction.

Materials and Reagents
  • Carboxylic acid

  • 2-(Methylsulfonyl)ethylamine hydrochloride[17][18][19]

  • Coupling reagent (e.g., HATU, or EDC with HOBt)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Reaction vessel (e.g., round-bottom flask with a magnetic stir bar)

  • Standard laboratory glassware for workup and purification

  • Reagents for workup (e.g., 1 M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure (HATU-Mediated)
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add 2-(methylsulfonyl)ethylamine hydrochloride (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount facilitates the coupling reaction. Stir the mixture for 5-10 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in DMF prep_amine Add 2-(Methylsulfonyl)ethylamine HCl (1.1 eq) prep_acid->prep_amine prep_base Add DIPEA (2.5 eq) prep_amine->prep_base add_hatu Add HATU (1.1 eq) prep_base->add_hatu stir Stir at RT & Monitor (TLC/LC-MS) add_hatu->stir quench Quench with Water stir->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash (HCl, NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry purify Silica Gel Chromatography dry->purify product Pure Amide purify->product

Caption: Experimental workflow for HATU-mediated amide coupling.

Optimization Parameters

For challenging couplings, optimization of reaction parameters is crucial. The following table summarizes key considerations for different coupling reagents.

ParameterEDC/HOBtHATURationale & Considerations
Stoichiometry Acid (1.0 eq), Amine (1.1-1.2 eq), EDC (1.2 eq), HOBt (1.2 eq)Acid (1.0 eq), Amine (1.1 eq), HATU (1.1 eq), Base (2.5 eq)A slight excess of the amine and coupling reagents can drive the reaction to completion. For HATU, sufficient base is needed to neutralize the amine salt and facilitate the reaction.
Solvent DMF, DCM, CH₃CNDMF, NMPPolar aprotic solvents are generally preferred to ensure solubility of all reaction components.[13]
Base DIPEA, TEADIPEAA non-nucleophilic base is essential to prevent side reactions with the activated carboxylic acid. DIPEA is commonly used.[13]
Temperature 0 °C to RTRTEDC/HOBt couplings are often started at 0 °C to minimize side reactions and then allowed to warm to room temperature.[6] HATU couplings are typically efficient at room temperature.[13] For particularly difficult couplings, gentle heating may be beneficial.[15]
Reaction Time 4-24 hours1-4 hoursHATU reactions are generally faster than EDC/HOBt couplings.[6] Reaction progress should always be monitored.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficient activation of the carboxylic acid.- Low nucleophilicity of the amine.- Incomplete neutralization of the amine hydrochloride salt.- Switch to a more potent coupling reagent like HATU.[15]- Increase the equivalents of the coupling reagent and/or amine.- Ensure at least 2.5 equivalents of base are used with the hydrochloride salt.
Presence of Unreacted Starting Material - Reaction time is too short.- Reaction temperature is too low.- Allow the reaction to stir for a longer period, monitoring by TLC/LC-MS.- Gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of Byproducts - N-acylurea formation (with EDC).- Side reactions of the activated carboxylic acid.- Ensure HOBt is used with EDC.- Add the coupling reagent last, after the acid, amine, and base are mixed.
Difficult Purification - Urea byproducts from coupling reagents (e.g., DCU from DCC).- Excess base or coupling reagent.- Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup.[6][20]- Perform a thorough aqueous workup as described in the protocol.

Conclusion

The protocol detailed in this application note provides a robust starting point for the successful amide coupling of 2-(methylsulfonyl)ethylamine. By understanding the underlying principles of amide bond formation and carefully considering the reaction parameters, researchers can efficiently synthesize novel molecules incorporating the valuable methylsulfonyl ethylamide moiety. The use of a potent coupling reagent such as HATU is recommended to overcome the potentially reduced nucleophilicity of the amine.

References

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Wikipedia. (n.d.). HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • PubMed. (2023, October 4). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from Journal of the American Chemical Society.
  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Benchchem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling? : r/Chempros.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • CAS Common Chemistry. (n.d.). Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1).
  • University of Copenhagen Research Portal. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from University of Copenhagen Research Portal.
  • Semantic Scholar. (2016, January 14). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Google Patents. (n.d.). US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate ....
  • PubChem. (n.d.). Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1) | C3H10ClNO2S | CID.
  • Pharmaffiliates. (n.d.). CAS No : 104458-24-4 | Product Name : 2-(Methylsulfonyl)ethan-1-amine Hydrochloride.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20).
  • Echemi. (n.d.). 1-(3-Ethoxy-4- Methoxyphenyl)-2-(Methylsulfonyl)et.
  • ResearchGate. (2015, November 5). (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ChemicalBook. (2023, July 18). (R)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethylaMine | 608142-27-4.
  • Sigma-Aldrich. (n.d.). 2-(4-methylsulfonyl-phenyl)-ethylamine hydrochloride AldrichCPR 849020-96-8.
  • PubChem. (n.d.). (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine.
  • Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.

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Application Note: Strategic Synthesis of Sulfone-Containing Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the synthesis of sulfone-containing benzamides. It prioritizes mechanistic understanding, reagent selection logic, and scalable protocols.

Executive Summary & Strategic Analysis

Sulfone-containing benzamides represent a critical pharmacophore in medicinal chemistry, offering enhanced metabolic stability and polarity compared to their sulfide or sulfoxide counterparts. However, the electron-withdrawing nature of the sulfone group (


) deactivates the aromatic ring, making subsequent functionalization challenging.

Successful synthesis requires a strategic choice between three primary workflows:

  • Linear Route (Oxidative): Amide coupling of a sulfide-containing acid, followed by late-stage oxidation.

  • Convergent Route (Direct Coupling): Coupling of a pre-functionalized sulfone-benzoic acid with an amine.

  • Divergent Route (Transition Metal Catalysis): Palladium- or Copper-catalyzed sulfonylation of aryl halides.

Decision Matrix: Route Selection

The following decision tree assists in selecting the optimal synthetic pathway based on substrate sensitivity and scale.

RouteSelection Start Target: Sulfone-Benzamide Sensitive Contains Oxidation-Sensitive Groups? (Alkenes, Pyridines, free -OH) Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No RouteA Route A: Convergent Coupling (Pre-formed Sulfone Acid) Sensitive->RouteA Yes (Avoid Oxidants) RouteB Route B: Linear Oxidation (Sulfide -> Sulfone) Scale->RouteB Small Scale (<1g) or Complex Amine RouteC Route C: Metal-Catalyzed (Aryl Halide + Sulfinate) Scale->RouteC Library Synthesis (Late-stage Diversity) Reagents: T3P, HATU Reagents: T3P, HATU RouteA->Reagents: T3P, HATU Reagents: mCPBA, Oxone Reagents: mCPBA, Oxone RouteB->Reagents: mCPBA, Oxone Reagents: NaSO2R, Pd-Cat Reagents: NaSO2R, Pd-Cat RouteC->Reagents: NaSO2R, Pd-Cat

Figure 1: Strategic decision tree for selecting the synthesis route of sulfone-benzamides.

Critical Reagent Selection Guide

A. Amide Coupling Reagents (For Electron-Deficient Acids)

Sulfone-substituted benzoic acids are electron-deficient, making the carbonyl carbon highly electrophilic but potentially prone to hydrolysis or side reactions.

ReagentMechanism ClassBest Use CaseProsCons
T3P (Propylphosphonic anhydride)Acid AnhydrideScale-up & Weak Amines Low epimerization, water-soluble byproducts, high yield with anilines.Expensive; requires base (TEA/DIPEA).
HATU Uronium/GuanidiniumDiscovery / Small Scale Highest reactivity for sterically hindered or electron-poor substrates.High cost; difficult byproduct removal (HMPA carcinogenicity concern in older variants).
SOCl₂ / (COCl)₂ Acid ChlorideBulk Commodity Lowest cost; extremely high reactivity.Harsh conditions; incompatible with acid-sensitive groups (Boc, tBu).
EDC / HOBt CarbodiimideStandard Peptide Water-soluble urea byproduct; mild.Often too slow for deactivated anilines; "racemization" risk (less relevant for achiral benzamides).
B. Oxidation Reagents (Sulfide to Sulfone)

When using the Linear Route, the choice of oxidant determines chemoselectivity.

ReagentActive SpeciesSelectivityProtocol Note
mCPBA PeracidLow (Oxidizes alkenes, pyridines)Standard: Soluble in DCM. Good for small scale. Difficult to remove benzoic acid byproduct completely without basic wash.
Oxone® (KHSO₅)PeroxymonosulfateHigh (Tolerates some N-heterocycles)Green: Aqueous/Alcohol solvent. Very stable. Requires buffering to prevent ester hydrolysis.
H₂O₂ + Na₂WO₄ PeroxotungstateHigh (Industrial standard)Catalytic: Cheapest atom economy. Requires acidic pH. Slow without phase transfer catalyst (PTC).
C. Sulfonylation Reagents (Metal-Catalyzed)

For the Divergent Route (installing sulfone on a pre-made halogenated benzamide).

  • Sodium Sulfinates (R-SO₂Na): Stable solids, easy to handle. Used in Cu or Pd catalysis.

  • DABSO (DABCO·2SO₂): A solid surrogate for SO₂ gas. Used with Grignard reagents or Pd-catalyzed coupling to form sulfinates in situ.

Detailed Experimental Protocols

Protocol A: The "Green" Oxidative Route (Linear)

Target: Conversion of a sulfide-benzamide to a sulfone-benzamide using Oxone. Why Oxone? It avoids the toxicity of mCPBA and chlorinated solvents, offering a simple workup suitable for polar benzamides.

Materials:

  • Sulfide-containing benzamide substrate (1.0 equiv)

  • Oxone® (Potassium peroxymonosulfate) (2.5 - 3.0 equiv)

  • Solvent: Methanol/Water (1:1 v/v) or THF/Water (1:1 v/v)

  • Quenching agent: Sodium bisulfite (sat. aq.)

Step-by-Step Procedure:

  • Dissolution: Dissolve the sulfide substrate (1 mmol) in MeOH (5 mL). Add Water (5 mL). If the substrate crashes out, add THF until homogeneous.

  • Addition: Cool the mixture to 0°C (ice bath). Add Oxone® (3.0 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: Sulfoxide intermediate usually forms quickly; conversion to sulfone is the rate-limiting step.

  • Workup:

    • Dilute with EtOAc or DCM (depending on solubility).

    • Wash with sat. NaHSO₃ (to quench excess oxidant).

    • Wash with Water and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Sulfones are highly crystalline. Recrystallization from EtOH/Heptane is often sufficient.

Protocol B: T3P-Mediated Amide Coupling (Convergent)

Target: Coupling of 4-(methylsulfonyl)benzoic acid with a deactivated aniline. Why T3P? It drives the equilibrium effectively for electron-poor acids and allows for a simple aqueous workup.

Materials:

  • 4-(Methylsulfonyl)benzoic acid (1.0 equiv)

  • Amine/Aniline partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Setup: In a dry flask, combine the carboxylic acid (1 mmol), amine (1.1 mmol), and base (3 mmol) in EtOAc (5 mL).

  • Activation: Add T3P solution (1.5 mmol) dropwise at 0°C.

  • Reaction: Heat to 60–80°C. Note: Sulfone-benzoic acids are sterically and electronically deactivated; heat is often required.

  • Monitoring: Stir for 12–24 hours.

  • Workup (Self-Validating):

    • Add water.[1] The T3P byproducts are water-soluble.

    • Separate phases. Wash organic layer with 1N HCl (remove excess amine), sat. NaHCO₃ (remove excess acid), and brine.

    • Result: The organic layer contains high-purity product.

Protocol C: Palladium-Catalyzed Sulfonylation (Divergent)

Target: Synthesis of aryl sulfone from aryl bromide. Mechanism: Pd(0) oxidative addition followed by sulfinate displacement.

Materials:

  • Aryl Bromide-benzamide (1.0 equiv)

  • Sodium Methanesulfinate (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) / Xantphos (5 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

  • Charging: Add Aryl Bromide (1 mmol), Sodium Methanesulfinate (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (23 mg), and Xantphos (29 mg).

  • Solvent: Add degassed Dioxane (5 mL).

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black.

  • Purification: Flash column chromatography is usually required to separate the product from des-bromo byproducts.

Mechanistic Visualization: Pd-Catalyzed Sulfonylation

Understanding the catalytic cycle is crucial for troubleshooting low yields in Protocol C.

CatalyticCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-SO2R) OxAdd->LigEx + R-SO2-Na - NaBr RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Pd0 - Product Product Ar-SO2-R RedElim->Product Substrate Ar-Br Substrate->OxAdd Reagent R-SO2-Na Reagent->LigEx

Figure 2: Catalytic cycle for the Pd-catalyzed sulfonylation of aryl halides.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Coupling) Hydrolysis of T3P/HATUEnsure solvents are anhydrous (Dry DMF/EtOAc).
Incomplete Oxidation Sulfoxide stallingAdd 10% more oxidant; gently heat (40°C). Check pH (Oxone requires acidic/neutral).
N-Oxide Formation Over-oxidation of pyridinesSwitch from mCPBA to Oxone (more selective) or use NaIO₄ (stops at sulfoxide, then use KMnO₄).
Pd-Cat Failure Catalyst poisoningEnsure thorough degassing (O₂ kills Pd(0)). Use fresh Xantphos (oxidizes over time).
Solubility "Brick dust" productSulfone benzamides are very insoluble. Use DMSO for analysis. Recrystallize from DMF/Water.

References

  • Review of Sulfone Synthesis

    • Liu, N., et al. "Recent Advances in the Synthesis of Sulfones." Chemistry – An Asian Journal, 2020.
  • T3P Coupling Reagent

    • Dunetz, J. R., et al. "T3P: An Efficient and Green Reagent for Amide Bond Formation." Organic Process Research & Development, 2016.[2]

  • Green Oxidation (Oxone)

    • Trost, B. M., & Curran, D. P.
  • Palladium-Catalyzed Sulfonylation

    • Cacchi, S., et al. "Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones."[3] Organic Letters, 2013.

  • DABSO as SO2 Source

    • Willis, M. C. "Sulfur Dioxide: A Powerful Reagent for Organic Synthesis." Chemical Reviews, 2018.

Sources

Application Notes and Protocols for the Selective Mono-amidation of Isophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Isophthalamic Acid Derivatives

Isophthalic acid, a C8H6O4 aromatic dicarboxylic acid, serves as a critical precursor in the synthesis of various polymers, resins, and specialty chemicals.[1][2] Its derivatives, particularly the mono-amides (isophthalamic acids), are of significant interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and an amide group on the same benzene ring imparts unique properties, making them valuable building blocks for pharmaceuticals, functional polymers, and supramolecular assemblies.[3] Achieving selective mono-amidation of isophthalic acid is a key synthetic challenge, as the symmetric nature of the starting material can readily lead to the formation of the di-amide byproduct. This guide provides a comprehensive overview of the reaction conditions and protocols for the controlled synthesis of isophthalic acid mono-amides, emphasizing strategies to maximize selectivity and yield.

Pillar 1: Mechanistic Insights and Strategic Approaches to Mono-amidation

The selective formation of an isophthalamic acid hinges on differentiating the two carboxylic acid groups of isophthalic acid. This can be accomplished through several strategic approaches, each with its own mechanistic underpinnings.

Strategy 1: Direct Amidation with Stoichiometric Control

The most straightforward approach involves the direct condensation of isophthalic acid with an amine. The key to achieving mono-selectivity lies in the careful control of reaction stoichiometry. By using a limited amount of the amine (typically 1 equivalent or slightly less), the statistical probability of the second carboxylic acid group reacting is reduced.

Causality of Experimental Choices:

  • Amine Stoichiometry: Limiting the amine is the primary driver for mono-amidation in this approach. An excess of the amine will invariably lead to the formation of the di-amide.

  • Temperature: Thermal condensation of carboxylic acids and amines generally requires high temperatures (>160 °C) to overcome the formation of unreactive ammonium carboxylate salts.[4] However, high temperatures can also promote the less selective di-amidation. Therefore, a balance must be struck.

  • Water Removal: The reaction produces water as a byproduct. The accumulation of water can inhibit the reaction equilibrium.[5] The use of a Dean-Stark apparatus or molecular sieves to remove water can drive the reaction towards completion at lower temperatures.[4]

Strategy 2: Activation of the Carboxylic Acid with Coupling Reagents

To circumvent the need for high temperatures, one of the carboxylic acid groups can be selectively activated using a coupling reagent. This in-situ activation generates a more reactive intermediate that readily reacts with the amine under milder conditions.

Common Coupling Reagents:

  • Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]

  • Uronium/Aminium Reagents (HBTU, TBTU, HATU): Reagents like HBTU, TBTU, and HATU are known for their high efficiency and ability to suppress side reactions and racemization, particularly in peptide synthesis.[6]

  • Phosphonium Reagents (PyBOP): PyBOP is another effective coupling reagent, especially for sterically hindered substrates.

Causality of Experimental Choices:

  • Stoichiometry of Coupling Agent: Using one equivalent of the coupling agent relative to isophthalic acid is crucial to favor the activation of only one carboxylic acid group.

  • Reaction Temperature: These reactions can often be performed at room temperature or even lower, which enhances selectivity and is compatible with sensitive functional groups.[7]

  • Solvent: Aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used to prevent interference with the reactive intermediates.[8]

Strategy 3: Catalytic Direct Amidation

Catalytic methods offer a more atom-economical and environmentally benign alternative to stoichiometric coupling reagents.[9] Various catalysts have been developed that can facilitate the direct amidation of carboxylic acids.

Catalyst Systems:

  • Boric Acid and Boronic Acids: These catalysts are believed to activate the carboxylic acid through the formation of borate esters or related intermediates, making it more susceptible to nucleophilic attack by the amine.[5][10]

  • Group (IV) Metal Catalysts (Ti, Zr, Hf): Complexes of titanium, zirconium, and hafnium have been shown to be effective catalysts for direct amidation under mild conditions.[11]

Causality of Experimental Choices:

  • Catalyst Loading: Typically, a catalytic amount (1-10 mol%) is sufficient to promote the reaction.

  • Reaction Conditions: These reactions are often carried out in non-polar solvents like toluene, and may require elevated temperatures and water removal to achieve high conversions.[5] The choice of catalyst can influence the required reaction temperature.

Pillar 2: Experimental Protocols and Data

The following protocols provide detailed, step-by-step methodologies for the mono-amidation of isophthalic acid using the strategies discussed above.

Protocol 1: Direct Thermal Amidation

This protocol is suitable for simple, thermally stable amines.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isophthalic acid (1.0 eq) and a suitable solvent (e.g., toluene).

  • Add the amine (0.95 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue heating until the theoretical amount of water has been collected or the reaction completion is confirmed by TLC or HPLC analysis.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with a cold, non-polar solvent to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure isophthalamic acid.

Protocol 2: Mono-amidation using EDC as a Coupling Reagent

This protocol is a general method applicable to a wide range of primary and secondary amines.

Step-by-Step Methodology:

  • Dissolve isophthalic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1-hydroxybenzotriazole (HOBt) (1.0 eq) to the solution to suppress side reactions.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.05 eq) portion-wise to the cooled solution and stir for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0 eq) in the same solvent.

  • Slowly add the amine solution to the activated isophthalic acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Comparison of Reaction Conditions for Isophthalic Acid Mono-amidation
Parameter Direct Thermal Amidation EDC Coupling Catalytic (Boric Acid)
Amine Stoichiometry 0.9 - 1.0 eq1.0 - 1.1 eq1.0 - 1.2 eq
Activating Agent None (Heat)EDC (1.05 eq), HOBt (1.0 eq)Boric Acid (5-10 mol%)
Solvent Toluene, XyleneDMF, DCM, THFToluene, Mesitylene
Temperature 110 - 160 °C (Reflux)0 °C to Room Temperature80 - 120 °C
Reaction Time 8 - 24 hours12 - 24 hours16 - 48 hours
Work-up Filtration/RecrystallizationAqueous work-up, ExtractionFiltration/Recrystallization
Selectivity Moderate to GoodGood to ExcellentGood

Pillar 3: Visualization of Workflows

Diagram 1: General Workflow for Isophthalic Acid Mono-amidation

Mono-amidation Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Isophthalic_Acid Isophthalic Acid Reaction_Vessel Reaction (Solvent, Temp, Time) Isophthalic_Acid->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Workup Work-up (Quenching, Extraction) Reaction_Vessel->Workup Activation Activation (Coupling Agent/ Catalyst) Activation->Reaction_Vessel Purification_Method Purification (Crystallization/ Chromatography) Workup->Purification_Method Mono_amide Isophthalamic Acid Purification_Method->Mono_amide Method Selection Start Start: Mono-amidation of Isophthalic Acid Thermally_Stable Is the amine thermally stable? Start->Thermally_Stable Mild_Conditions Are mild conditions required? Thermally_Stable->Mild_Conditions No Direct_Thermal Direct Thermal Amidation Thermally_Stable->Direct_Thermal Yes Atom_Economy Is atom economy a priority? Mild_Conditions->Atom_Economy No Coupling_Reagent Use Coupling Reagent (e.g., EDC) Mild_Conditions->Coupling_Reagent Yes Atom_Economy->Coupling_Reagent No Catalytic_Method Use Catalytic Method (e.g., Boric Acid) Atom_Economy->Catalytic_Method Yes

Caption: Decision tree for selecting a mono-amidation method.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through rigorous analytical monitoring.

  • Reaction Monitoring: The progress of the amidation reaction should be closely monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). [12][13]This allows for the determination of the optimal reaction time and prevents the formation of excess di-amide.

  • Product Characterization: The identity and purity of the final isophthalamic acid product must be confirmed by a combination of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of both amide and carboxylic acid functionalities.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide and carboxylic acid groups.

    • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Comprehensive References

  • HELIX Chromatography. HPLC Methods for analysis of Isophthalic acid.

  • SIELC Technologies. (2024, August 27). HPLC Method for Analysis of Isophthalic acid on Primesep B Column.

  • Al-Azawi, A. M. M., & Ali, M. S. Synthesis of Novel N-Substituted Phthalimidyl Esters and Their Applications as Plasticizers for Poly (Vinyl Chloride). Baghdad Science Journal.

  • US Patent 2,741,633. Separation of isophthalic and terephthalic acids.

  • ResearchGate. (2022, June 30). Solvent Effect and Preferential Solvation Analysis of Isophthalic Acid Solubility in Acetone (1) + Water (2) and Acetic Acid (1) + Water (2) Mixtures.

  • Analytical Methods. Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS.

  • FAO AGRIS. Analysis of phthalic, isophthalic and long-chain (C₄–C₁₂) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS.

  • US Patent 5,002,831. Ionomeric coupling agents based on amic acid-functional silanes.

  • Catalytic Amidation. Catalytic Amidation Reactions.

  • OECD SIDS. ISOPHTHALIC ACID CAS N°: 121-91-5.

  • World Intellectual Property Organization. (1999). Process for purifying isophthalic acid by crystallization. WO1999057090A1.

  • Catalytic Amidation. Catalytic Amidation Methods.

  • Scholar. Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities.

  • US Patent 3,206,504. Process for purifying isophthalic acid.

  • European Patent Office. (1998, January 14). Process for the production of high-purity isophthalic acid. EP 0818434 A2.

  • RSC Publishing. (2021, September 7). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity.

  • Relic Chemicals. Purified IsoPhthalic Acid.

  • Organic Chemistry Portal. Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage.

  • Aapptec Peptides. Coupling Reagents.

  • National Institutes of Health. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles.

  • RSC Publishing. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.

  • US Patent 2,531,172. Preparation of isophthalic acid.

  • RSC Publishing. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.

  • Radboud Repository. (2015, September 9). Chemoselective calcium-catalysed direct amidation of carboxylic esters.

  • Wikipedia. Isophthalic acid.

  • Google Patents. Process for the preparation of terephthalic acid-monoamide derivatives.

  • Google Patents. The preparation method of M-phthalic acid.

  • PMC. Challenges and Breakthroughs in Selective Amide Activation.

  • RSC Publishing. Silicon compounds as stoichiometric coupling reagents for direct amidation.

  • PMC. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.

  • PMC. Self-Assembly of Alkylamido Isophthalic Acids toward the Design of a Supergelator: Phase-Selective Gelation and Dye Adsorption.

  • Catalytic Amidation. Catalytic Amidation Guide.

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.

  • ResearchGate. (2025, August 7). Reaction of N-substituted phthalimides and isophthalimides with secondary amines.

  • ACS Figshare. (2024, December 16). Acid/Iodide Cooperative Catalysis for Highly Chemoselective Esterification of Unactivated Tertiary Amides via Electrophilic N−C(O) Activation.

  • World Intellectual Property Organization. (2010). Process for preparing n-substituted cyclic imides. WO2010120398A2.

  • PMC. Selective desaturation of amides: a direct approach to enamides.

  • ResearchGate. (2014, February 5). Selective amidification reaction: how to manage the chemical condition avoiding secondary products?

Sources

Application Note: Sulfone Linkers in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of sulfone (


) linkers in peptidomimetic design. Unlike the planar amide bond, the sulfone moiety possesses a tetrahedral geometry that mimics the transition state of amide hydrolysis. This unique structural property, combined with high metabolic stability and electron-withdrawing capability, makes sulfones critical tools for two primary applications: (1) Irreversible Cysteine Protease Inhibition  (via vinyl sulfones) and (2) Backbone Bioisosterism  (via methylene sulfones). This document provides the theoretical rationale, mechanistic pathways, and validated protocols for synthesizing and applying these linkers in drug discovery.
Theoretical Framework: The Sulfone Bioisostere

The substitution of a peptide bond (


) with a sulfone linker is not merely a stability enhancement; it is a geometric intervention.
2.1 Geometric Causality
  • Amide Bond: Planar (

    
     hybridized), rigid, bond angle 
    
    
    
    .
  • Sulfone Bond: Tetrahedral (

    
    -like sulfur), bond angle 
    
    
    
    .
  • Transition State Mimicry: During peptide hydrolysis, the carbonyl carbon transitions from trigonal planar to a high-energy tetrahedral intermediate. The sulfone group permanently mimics this tetrahedral state, binding tightly to the enzyme's active site without undergoing hydrolysis.

2.2 Physicochemical Comparison
FeatureAmide Linker (

)
Sulfone Linker (

)
Vinyl Sulfone (

)
Geometry PlanarTetrahedralPlanar (Alkene) + Tetrahedral (Sulfone)
H-Bonding Donor & AcceptorStrong Acceptor (O), No DonorStrong Acceptor
Protease Stability Low (Susceptible)High (Resistant)High (Warhead)
Reactivity InertInertElectrophilic (Michael Acceptor)
Application I: Vinyl Sulfones as Protease Inhibitors

Vinyl sulfones act as "warheads" targeting cysteine proteases (e.g., Cathepsins, Cruzain).[1] They function via an irreversible Michael addition mechanism.[2]

3.1 Mechanism of Action

The active site cysteine thiolate attacks the


-carbon of the vinyl sulfone. The sulfone group activates the double bond (electron-withdrawing) and stabilizes the resulting negative charge, locking the enzyme in a covalent adduct.

VinylSulfoneMechanism Enzyme Active Enzyme (Cys-S-) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Vinyl Sulfone (R-SO2-CH=CH-R') Inhibitor->Complex TS Transition State (Anionic Intermediate) Complex->TS Nucleophilic Attack (Michael Addition) Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Protonation

Figure 1: Mechanism of irreversible inhibition of cysteine proteases by vinyl sulfones.[3]

Application II: Methylene Sulfones as Backbone Isosteres

Replacing the amide with a methylene sulfone (


) creates a non-hydrolyzable backbone surrogate. This is critical for increasing the half-life of peptide therapeutics while maintaining side-chain orientation.
4.1 Synthesis Strategy

The most robust route involves the synthesis of a thioether intermediate followed by oxidation. Direct coupling of sulfonyl chlorides is often too harsh for complex peptides; therefore, the Thioether-to-Sulfone Oxidation route is preferred.

SulfoneSynthesis Start Amino Acid Halide/Tosylate + Thiol Step1 SN2 Displacement (Formation of Thioether Linker) Start->Step1 Intermed Peptidomimetic Thioether (-CH2-S-) Step1->Intermed Step2 Oxidation (mCPBA or Oxone) Intermed->Step2 Final Methylene Sulfone Peptidomimetic (-CH2-SO2-) Step2->Final

Figure 2: Synthetic workflow for methylene sulfone backbone isosteres.

Experimental Protocols
Protocol A: Synthesis of Peptidyl Vinyl Sulfones (HWE Method)

Target: To synthesize a vinyl sulfone warhead at the C-terminus of a peptide (e.g., for K11777 analogs). Method: Horner-Wadsworth-Emmons (HWE) olefination.

Reagents:

  • Peptide aldehyde (C-terminal).

  • Diethyl (methylsulfonyl)methylphosphonate.

  • Lithium hexamethyldisilazide (LiHMDS) or NaH.

  • Anhydrous THF.

Step-by-Step:

  • Phosphonate Activation: In a flame-dried flask under Argon, dissolve diethyl (methylsulfonyl)methylphosphonate (1.2 eq) in anhydrous THF. Cool to -78°C.

  • Deprotonation: Add LiHMDS (1.2 eq, 1.0 M in THF) dropwise. Stir for 30 mins at -78°C to generate the carbanion.

  • Coupling: Dissolve the peptide aldehyde (1.0 eq) in minimum THF and add dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (disappearance of aldehyde).

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) usually yields the trans-vinyl sulfone as the major product (

    
    ).
    

Critical Quality Attribute (CQA): The trans geometry is essential for correct active site docking. Verify via


-NMR coupling constants.
Protocol B: On-Resin Oxidation of Thioether to Sulfone

Target: Converting a backbone thioether (


) to a sulfone (

) within a solid-phase peptide synthesis (SPPS) workflow.

Reagents:

  • Peptide-resin with thioether linkage.

  • m-Chloroperbenzoic acid (mCPBA) (77% max).

  • Dichloromethane (DCM).

Step-by-Step:

  • Preparation: Swell the resin (approx 100 mg) in DCM for 20 mins.

  • Oxidant Preparation: Dissolve mCPBA (4.0 eq relative to resin loading) in DCM. Note: mCPBA is not soluble in DMF; DCM is mandatory.

  • Reaction: Add the mCPBA solution to the resin. Shake at room temperature for 2 hours.

    • Caution: If the peptide contains Methionine (Met) or Cysteine (Cys) side chains, they will also oxidize.[4] Use Met(O2) or Cys(O3H) building blocks initially if this is not desired, or use orthogonal protection.

  • Washing: Filter and wash resin extensively: DCM (5x), DMF (5x), DCM (5x).

  • Cleavage: Proceed with standard TFA cleavage. The sulfone is stable to TFA.

Validation:

  • LC-MS: Mass shift of +32 Da (addition of two oxygens) relative to the thioether precursor.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Vinyl Sulfone) Aldehyde instability or steric hindrance.Use Weinreb amides reduced to aldehydes in situ or switch to Julia-Kocienski olefination for difficult substrates.
Epimerization Base sensitivity of the

-proton during HWE.
Maintain strict low temp (-78°C) during base addition. Use milder bases (e.g., DBU with LiCl) if LiHMDS is too harsh.
Over-oxidation Oxidation of Trp or Tyr residues during mCPBA step.Switch to Oxone® in buffered aqueous/organic solvent (if solution phase) or use UHP (Urea Hydrogen Peroxide) with phthalic anhydride for milder conditions.
Solubility Issues Sulfones are polar but rigid.Introduce PEG spacers if the sulfone peptidomimetic aggregates.
References
  • Palmer, J. T., et al. (1995). "Vinyl sulfones as mechanism-based cysteine protease inhibitors."[5][6] Journal of Medicinal Chemistry.

  • Kerr, I. D., et al. (2009). "Vinyl sulfones as antiparasitic agents and a structural basis for drug design." Journal of Biological Chemistry.

  • Panda, S. S., et al. (2023). "Epimerisation in Peptide Synthesis." Molecules.

  • Ferreira, R. S., et al. (2013). "Vinyl sulfone-based peptidomimetics as anti-trypanosomal agents: design, synthesis, biological and computational evaluation." Journal of Medicinal Chemistry.

  • Overkleeft, H. S., et al. (2000). "Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors." Tetrahedron Letters.

Sources

Bioconjugation using methylsulfonyl ethyl linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tunable Pharmacokinetics & Traceless Release using Methylsulfonyl Ethyl (MSE) Linkers [1]

Executive Summary

In the landscape of Antibody-Drug Conjugates (ADCs) and long-acting protein therapeutics, the "permanence" of a linker is often a liability.[1] Methylsulfonyl Ethyl (MSE) linkers represent a sophisticated class of chemically programmable, self-cleaving linkers .[1] Unlike enzymatic linkers (e.g., Val-Cit) which rely on lysosomal proteases, or acid-labile linkers (e.g., hydrazones) which require endosomal trafficking, MSE linkers operate via a strictly chemical mechanism:


-elimination driven by local pH and the electron-withdrawing power of the sulfone group. [1]

This guide details the application of MSE linkers to create "traceless" reversible conjugates. By modulating the MSE scaffold, researchers can tune the half-life of drug release from hours to weeks, enabling precise pharmacokinetic (PK) engineering.[1]

Technology Overview: The MSE "Chemical Switch"

The core utility of the MSE linker lies in its ability to mask an amine (drug or protein) as a carbamate, which spontaneously degrades under physiological conditions to regenerate the native amine.

Mechanism of Action

The 2-(methylsulfonyl)ethyl group contains an acidic proton at the


-position relative to the sulfone.[1]
  • Conjugation: The MSE-succinimidyl carbonate reacts with a target amine to form a stable MSE-carbamate .[1]

  • Trigger: At physiological pH (7.4), the

    
    -proton is slowly abstracted by base.[1]
    
  • Elimination: This triggers a

    
    -elimination reaction, ejecting Methyl Vinyl Sulfone (MVS)  and 
    
    
    
    .[1]
  • Release: The carbamate collapses, releasing the free, unmodified amine (Payload).

Why this matters: This is a traceless release. No linker residue remains on the drug, preserving its binding affinity and potency.

Strategic Experimental Design

Selection of the MSE Variant

The rate of release (


) is determined by the acidity of the 

-proton.[1]
  • Standard MSE:

    
     20–100 hours (pH 7.4).[1] Ideal for once-weekly dosing profiles.[1]
    
  • Modulated MSE (Phenyl-substituted): Replacing the methyl group with a phenyl group increases electron withdrawal, accelerating release (

    
     10 hours).[1]
    
  • Hindered MSE: Adding alkyl groups to the ethyl chain slows proton abstraction, extending

    
     to weeks.
    
Safety Consideration: The MVS Byproduct

The elimination product, Methyl Vinyl Sulfone, is a Michael acceptor.

  • Risk: Potential alkylation of off-target proteins.[1]

  • Mitigation: In closed in vitro assays, include a scavenger (e.g., excess cysteine). In in vivo contexts, the rapid dilution and reaction with abundant glutathione (GSH) typically neutralize the MVS.

Detailed Protocols

Protocol A: Activation of MSE Linker (Synthesis of MSE-NHS)

Objective: Convert commercially available 2-(methylsulfonyl)ethanol into the amine-reactive succinimidyl carbonate form.[1]

Materials:

  • 2-(methylsulfonyl)ethanol (MSE-OH)[1]

  • N,N'-Disuccinimidyl carbonate (DSC)[1][2]

  • Triethylamine (TEA)[1]

  • Acetonitrile (ACN), anhydrous[1]

  • Dichloromethane (DCM)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of MSE-OH in anhydrous ACN (20 mL).

  • Activation: Add 1.5 eq of DSC to the solution.

  • Catalysis: Dropwise add 2.0 eq of TEA while stirring on ice (0°C).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of MSE-OH) or LC-MS.[1]

  • Work-up: Evaporate ACN. Redissolve residue in DCM. Wash with 0.1 M HCl (cold) to remove excess TEA, followed by brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethyl Acetate/Hexane if necessary.
    
    • Target Product:2-(methylsulfonyl)ethyl succinimidyl carbonate (MSE-SC) .[1]

    • Storage: -20°C under Argon (hydrolysis sensitive).[1]

Protocol B: Bioconjugation to Therapeutic Payload (Amine)

Objective: Conjugate MSE-SC to a primary amine (e.g., a Lysine on a protein or an amino-drug like Doxorubicin).[1]

System:

  • Buffer: PBS, pH 6.5 (Note: Lower pH prevents premature hydrolysis/elimination during conjugation).

  • Organic Solvent: DMSO (if payload is hydrophobic).

Step-by-Step:

  • Preparation: Dissolve the Amine payload (10 mg/mL) in PBS (pH 6.5). If the drug is small, use DMSO/PBS mixture.

  • Addition: Add 2.0–5.0 eq of MSE-SC (dissolved in dry DMSO) to the amine solution.

  • Incubation: Stir at 4°C for 2–12 hours.

    • Critical Check: Maintain pH < 7.0. If pH rises, the linker will begin to self-cleave.[1]

  • Quenching: Add Glycine (pH 6.0) to quench unreacted NHS esters.

  • Purification:

    • For Proteins: Desalt using Zeba Spin Columns or Dialysis into pH 5.5 Acetate Buffer (Acidic storage preserves the linker).

    • For Small Molecules: HPLC purification (Acidic mobile phase, 0.1% TFA).

Protocol C: Release Kinetics Assay (Validation)

Objective: Determine the


 of the conjugate to verify "tunability."
  • Setup: Prepare 3 aliquots of the purified MSE-Conjugate.

  • Incubation: Dilute into buffers at 37°C:

    • Buffer A: pH 5.5 (Stability Control)[1]

    • Buffer B: pH 7.4 (Physiological Simulation)

    • Buffer C: pH 8.5 (Accelerated Release)

  • Sampling: Take aliquots at T=0, 1h, 4h, 12h, 24h, 48h.

  • Analysis: Analyze by RP-HPLC.

    • Track: Decrease in peak area of MSE-Conjugate and appearance of Free Payload .[1]

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Data Analysis & Troubleshooting

Tunability Profile (Example Data)

The following table illustrates how pH affects the stability of the standard MSE linker.

ConditionpH EnvironmentObserved Half-Life (

)
Application Relevance
Storage Acetate, pH 5.0> 6 MonthsShelf-life stability
Endosome Citrate, pH 5.5~ 200 HoursStability during uptake
Blood/Cytosol PBS, pH 7.424–48 Hours Therapeutic Release Window
Accelerated Bicarb, pH 8.5~ 2 HoursRapid QC testing
Troubleshooting Guide
  • Issue: Rapid hydrolysis of MSE-SC reagent before conjugation.

    • Cause: Moisture in DMSO or high pH in reaction buffer.

    • Fix: Use anhydrous DMSO; ensure conjugation buffer is pH

      
       6.5.
      
  • Issue: Incomplete release in assay.

    • Cause: Re-conjugation of the released MVS to the protein.

    • Fix: Add 1 mM Cysteine to the release buffer to scavenge the vinyl sulfone.

Visualizations

Figure 1: The MSE Elimination Mechanism

This diagram details the chemical pathway from the stable carbamate to the release of the free amine.

MSE_Mechanism Substrate MSE-Carbamate (Stable at pH < 6) Transition Deprotonation (Alpha-Carbon) Substrate->Transition pH > 7.0 (Base catalyzed) Elimination Beta-Elimination (Concerted) Transition->Elimination Slow Step (Rate Determining) Products Released Payload (Free Amine) Elimination->Products Carbamate Collapse Byproducts Byproducts: CO2 + Methyl Vinyl Sulfone Elimination->Byproducts Ejection

Caption: Fig 1. The pH-dependent


-elimination cascade of the MSE linker leading to traceless drug release.[1]
Figure 2: Experimental Workflow for MSE Conjugation

Workflow Start Start: 2-(methylsulfonyl)ethanol Activate Activation with DSC (Form MSE-SC) Start->Activate Conjugate Conjugation to Payload (pH 6.5, 4°C) Activate->Conjugate + Amine Payload Purify Purification (Acidic Conditions) Conjugate->Purify Check Is Purity > 95%? Purify->Check QC QC: Release Assay (pH 7.4 vs 8.5) Check->Purify No (Repurify) Check->QC Yes

Caption: Fig 2. Step-by-step workflow from linker activation to validated conjugate.

References

  • Tesser, G. I., & Balvert-Geers, I. C. (1975).[1] The methylsulfonylethyloxycarbonyl group, a new and versatile amino protective function. International Journal of Peptide and Protein Research, 7(4), 295-305.[1] Link

  • Peleg-Shulman, T., et al. (2004).[1] Reversible PEGylation: A Novel Technology to Release Native Interferon

    
    2 over a Prolonged Period. Journal of Medicinal Chemistry, 47(19), 4897-4904.[1] Link[1]
    
  • Santi, D. V., et al. (2012). Predictable and Tunable Half-Life Extension of Therapeutic Agents by Controlled Chemical Release from Macromolecular Conjugates.[1] Proceedings of the National Academy of Sciences, 109(16), 6211-6216.[1] Link[1]

  • Burt, A. J., et al. (2020).[3] A Ligand-Directed Nitrophenol Carbonate for Transient In Situ Bioconjugation and Drug Delivery.[1][3] ChemMedChem, 15(22), 2121-2125.[1] Link[1]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.[1] Link

Disclaimer: This protocol involves the generation of alkylating agents (vinyl sulfones).[1] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of Sulfone-Containing Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique solubility challenges presented by sulfone-containing benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter and must overcome the solubility limitations of these important chemical entities. Here, we merge foundational scientific principles with practical, field-tested strategies to provide actionable solutions for your experimental needs.

I. Troubleshooting Guide: From Problem to Protocol

This section is structured to help you diagnose and solve specific solubility issues you may encounter in the lab.

Problem 1: My sulfone-containing benzoic acid shows poor solubility in aqueous buffers.

Q: Why is my compound poorly soluble in aqueous solutions, and what is the first step I should take?

A: The solubility of sulfone-containing benzoic acids is governed by a delicate interplay between two key functional groups: the acidic benzoic acid moiety and the polar, but non-ionizable, sulfone group. While the sulfone group can increase polarity, it doesn't guarantee aqueous solubility, especially if the overall molecule has a large, hydrophobic scaffold.[1][2] The carboxylic acid group is the primary handle for solubility manipulation.

Your first and most critical step is to understand the pH-dependent solubility profile of your compound. The ionization of the carboxylic acid group is dictated by its pKa and the pH of the solution.[3]

  • Below the pKa: The benzoic acid is primarily in its neutral, protonated form (R-COOH), which is significantly less soluble in water.[3][4]

  • Above the pKa: The benzoic acid deprotonates to form the carboxylate salt (R-COO⁻), which is much more soluble due to its ionic nature.[5]

Experimental Protocol: pH-Solubility Profiling

This protocol will help you determine the optimal pH for solubilizing your compound.

Objective: To determine the solubility of a sulfone-containing benzoic acid at various pH values.

Materials:

  • Your sulfone-containing benzoic acid compound

  • A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10

  • Shake-flask apparatus or orbital shaker

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectroscopy)[6][7]

  • Microcentrifuge

  • pH meter

Procedure:

  • Prepare saturated solutions by adding an excess of your compound to vials containing each buffer.

  • Equilibrate the samples by shaking them at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and dilute it as necessary to fall within the linear range of your analytical method.[6]

  • Quantify the concentration of the dissolved compound in each buffer using your validated analytical method.[7]

  • Plot solubility as a function of pH to identify the pH at which solubility is maximized.

Problem 2: Adjusting the pH is not sufficient to achieve the desired concentration.

Q: I've tried raising the pH, but the solubility of my compound is still too low for my experiments. What are my next options?

A: If pH adjustment alone is insufficient, the next logical step is to employ co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[][10]

Commonly used co-solvents in pharmaceutical development include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG), such as PEG 400

  • Dimethyl sulfoxide (DMSO)[11]

The selection of a co-solvent should be guided by the specific requirements of your experiment, including potential toxicity in biological assays.

Experimental Protocol: Co-solvent Screening

Objective: To identify an effective co-solvent system for your sulfone-containing benzoic acid.

Materials:

  • Your compound

  • A selection of co-solvents (e.g., ethanol, PEG 400, DMSO)

  • Aqueous buffer at the optimal pH determined from the pH-solubility profile

  • Analytical method for quantification

Procedure:

  • Prepare a series of co-solvent/buffer mixtures at different ratios (e.g., 10%, 20%, 30% v/v co-solvent in buffer).

  • Determine the solubility of your compound in each co-solvent mixture using the shake-flask method described previously.

  • Plot solubility as a function of the co-solvent concentration for each co-solvent tested.

  • This will allow you to identify the most effective co-solvent and the optimal concentration to achieve your target solubility.

Data Presentation: Solubility Enhancement with Co-solvents
Co-solventConcentration (% v/v)Solubility (mg/mL)
None (Buffer pH 7.4)00.5
Ethanol101.2
202.5
PEG 400101.8
204.1
DMSO102.2
205.8

This is example data and should be generated for your specific compound.

II. Frequently Asked Questions (FAQs)

Q1: Can I form a salt of my sulfone-containing benzoic acid to improve its solubility?

A1: Yes, salt formation is a very effective strategy for increasing the solubility of acidic compounds.[12][13] By reacting your benzoic acid with a suitable base, you can form a salt that is often more soluble and has a faster dissolution rate than the free acid.[5] The choice of the counterion is important and can influence the physicochemical properties of the resulting salt.[13]

Q2: Are there any other advanced techniques I can consider for very challenging compounds?

A2: For compounds that remain difficult to solubilize, you can explore more advanced formulation strategies, such as:

  • Solid Dispersions: Dispersing your compound in a carrier matrix at the molecular level can enhance solubility. Techniques like spray drying and hot-melt extrusion are used for this purpose.[14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[11]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their solubility in aqueous media.[11]

Q3: How do I know if I have reached equilibrium solubility in my experiments?

A3: To confirm that you have reached equilibrium solubility, it is recommended to re-equilibrate the same suspension for an additional period (e.g., another 24 hours) and re-analyze the supernatant.[6] If the concentration of the dissolved compound remains consistent between the two time points, you can be confident that you have determined the equilibrium solubility.[15]

Q4: My compound is crystallizing too quickly out of solution. How can I control this?

A4: Rapid crystallization can trap impurities. To slow it down, you can try placing the solution back on a heat source and adding a small amount of additional solvent.[16] This will keep the compound in solution for a longer period as it cools, allowing for slower, more controlled crystal growth.[16]

III. Visualizing the Concepts

Diagram 1: pH-Dependent Ionization and Solubility

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_Solubility Low Solubility (Precipitation Risk) Protonated R-COOH (Neutral Form) Protonated->Low_Solubility Dominant Species High_Solubility High Solubility Deprotonated R-COO⁻ (Anionic Form) Deprotonated->High_Solubility Dominant Species Compound Sulfone-Containing Benzoic Acid Compound->Protonated Compound->Deprotonated

Caption: Impact of pH on the ionization state and solubility of a benzoic acid derivative.

Diagram 2: Troubleshooting Workflow for Solubility Enhancement

G Start Poor Aqueous Solubility Identified pH_Profile Step 1: Determine pH-Solubility Profile Start->pH_Profile pH_Sufficient Is Solubility Sufficient? pH_Profile->pH_Sufficient Co_Solvent Step 2: Screen Co-solvents pH_Sufficient->Co_Solvent No Success Target Solubility Achieved pH_Sufficient->Success Yes Co_Solvent_Sufficient Is Solubility Sufficient? Co_Solvent->Co_Solvent_Sufficient Advanced Step 3: Consider Advanced Formulation Strategies (e.g., Salt Formation, Solid Dispersions) Co_Solvent_Sufficient->Advanced No Co_Solvent_Sufficient->Success Yes Advanced->Success

Sources

Technical Support Center: Purification of Polar Benzamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar benzamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your purification strategies, ensuring high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of polar benzamide intermediates and provides actionable solutions based on established scientific principles.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing significant product loss after recrystallizing my polar benzamide intermediate. What are the potential causes and how can I improve my yield?

Answer: Low recovery after recrystallization is a frequent challenge, often stemming from several factors related to solvent choice and experimental technique.[1][2]

  • Potential Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve your benzamide well at elevated temperatures but poorly at room temperature or below.[1][3][4] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor, leading to low recovery.[1][2]

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of your crude product in a variety of solvents with differing polarities.[4] Common choices for polar benzamides include water, ethanol, acetone, or mixtures like ethyl acetate/hexanes and acetone/water.[1][5] The adage "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents.[3]

      • Mixed Solvent Systems: If a single solvent is not ideal, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[4] Common pairs include ethanol/water and acetone/water.[4]

  • Potential Cause 2: Excessive Solvent Volume. Using too much solvent will keep the product dissolved even at low temperatures, drastically reducing the yield.[1]

    • Troubleshooting Steps:

      • Use Minimal Hot Solvent: Add the hot solvent in small portions to the crude material until it just dissolves.[1][6][7] This ensures the solution is saturated at the higher temperature.

      • Second Crop Recovery: If you suspect significant product remains in the mother liquor, you can concentrate the filtrate by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals.[6] Be aware that this second crop may be less pure than the first.

  • Potential Cause 3: Premature Crystallization. If the solution cools too rapidly, especially during a hot filtration step to remove insoluble impurities, product can crystallize prematurely and be lost.[1]

    • Troubleshooting Steps:

      • Pre-heat Glassware: Warm the filtration funnel and receiving flask before filtering the hot solution.

      • Use a Slight Excess of Hot Solvent: Add a small amount of extra hot solvent before filtration to prevent saturation at a slightly lower temperature. This excess can be evaporated after filtration.

  • Potential Cause 4: Product Loss During Washing. Washing the collected crystals with a solvent in which the product has some solubility will lead to yield loss.[1]

    • Troubleshooting Steps:

      • Use Ice-Cold Solvent: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1] The product's solubility will be lowest at this temperature.

Issue 2: Product "Oils Out" Instead of Crystallizing

Question: During recrystallization, my benzamide intermediate separates as an oil rather than forming solid crystals. Why is this happening and what can I do to fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.[8] This is a common problem with impure compounds.

  • Potential Cause 1: Solution is Too Concentrated (Supersaturation). If the solution is highly supersaturated, the product may precipitate out as an amorphous oil instead of forming an ordered crystal lattice.[1]

    • Troubleshooting Steps:

      • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level and then allow it to cool slowly.[8]

  • Potential Cause 2: Rapid Cooling. Cooling the solution too quickly can shock the system, favoring the formation of an oil over crystals.[1]

    • Troubleshooting Steps:

      • Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a towel if necessary, before moving it to an ice bath.[1][7] Slow cooling provides the necessary time for crystal nucleation and growth.

  • Potential Cause 3: Presence of Impurities. Impurities can depress the melting point of the product and interfere with crystal lattice formation, promoting oiling out.[1]

    • Troubleshooting Steps:

      • Add Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][9] Use charcoal sparingly as it can also adsorb your desired product.

      • Attempt Column Chromatography: If the product consistently oils out, it may be too impure for recrystallization. Purifying a small sample by column chromatography can remove the problematic impurities, and the resulting purer material may then crystallize successfully.[1]

  • Potential Cause 4: Inappropriate Solvent. The chosen solvent may not be suitable for your specific benzamide.

    • Troubleshooting Steps:

      • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also be very effective.[8]

      • Change Solvents: Experiment with different solvent systems. A more viscous solvent or a different polarity may favor crystal formation.

Issue 3: Poor Separation and Tailing in Column Chromatography

Question: My polar benzamide streaks or "tails" down the silica gel column, leading to poor separation from impurities. How can I improve the chromatography?

Answer: Tailing is a common issue when purifying polar compounds on silica gel. It is often caused by strong interactions between the polar analyte and the acidic silanol groups on the silica surface.

  • Potential Cause 1: Strong Analyte-Stationary Phase Interaction. The amide and any other polar functional groups on your intermediate can form strong hydrogen bonds with the silica gel, causing slow and uneven elution.[10]

    • Troubleshooting Steps:

      • Increase Mobile Phase Polarity: A more polar eluent will better compete with the analyte for binding sites on the silica, leading to faster and more symmetrical peak elution. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase.[11]

      • Add a Modifier: Adding a small amount of a polar modifier to the mobile phase can significantly improve peak shape.

        • For neutral or acidic benzamides: Adding 0.5-1% acetic acid can help by protonating basic sites on the silica and competing with the analyte.

        • For basic benzamides: Adding 0.5-1% triethylamine or ammonia can neutralize the acidic silica surface, preventing strong ionic interactions.

  • Potential Cause 2: Inappropriate Chromatography Mode. Standard normal-phase chromatography on silica may not be the best choice for highly polar molecules.

    • Troubleshooting Steps:

      • Consider Reverse-Phase (RP) Chromatography: In RP-HPLC or flash chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[12] This can be very effective for polar compounds that are poorly retained or show poor peak shape in normal-phase.[10]

      • Explore Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[13][14] It uses a polar stationary phase (like silica, diol, or amide columns) with a mobile phase high in organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[13][14][15] This technique can provide excellent retention and separation for compounds that are unretained in reverse-phase.[13][14]

  • Potential Cause 3: Column Overload. Loading too much crude material onto the column can exceed its capacity, leading to broad, tailing peaks.

    • Troubleshooting Steps:

      • Reduce Sample Load: Decrease the amount of sample loaded onto the column. A general rule of thumb for flash chromatography is to load 1-10% of the silica gel mass, but this can be much lower for difficult separations.

      • Dry Loading: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This often results in sharper bands compared to liquid loading.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in benzamide synthesis, and how can I remove them?

A1: The impurity profile depends on the synthetic route.

  • From Benzoyl Chloride: The most common impurity is benzoic acid, formed from the hydrolysis of the starting material.[2][9][16] Unreacted starting materials and diacylated byproducts (N-benzoylbenzamide) can also be present.[9][16]

    • Removal Strategy: Benzoic acid can be effectively removed by an acid-base extraction.[16] Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base such as sodium bicarbonate solution.[16][17] The benzoic acid will be deprotonated to form water-soluble sodium benzoate, which partitions into the aqueous layer.[16][17] The desired benzamide remains in the organic layer.[18]

  • From Benzoic Acid and Urea: Unreacted urea and its byproducts (like biuret) can be impurities.[19][20]

    • Removal Strategy: These impurities are generally more water-soluble than benzamide. Washing the crude product with water or a dilute ammonia solution can effectively remove them.[19][20]

Q2: How do I choose between recrystallization and column chromatography for my polar benzamide?

A2: The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is often the method of choice for purifying solid compounds when the crude material is relatively pure (>90%) and the impurities have different solubility profiles from the product.[9][21] It is generally faster, less expensive, and easier to scale up than chromatography.

  • Column Chromatography is more suitable for complex mixtures with multiple components or when impurities have similar solubility to the desired product.[22] It offers much higher resolving power and is essential when recrystallization fails or is impractical.[22][23]

A general workflow is to first attempt recrystallization. If the product remains impure, oils out, or the yield is unacceptably low, then column chromatography is the logical next step.

Q3: My benzamide has both acidic and basic functional groups. What is the best purification strategy?

A3: For amphoteric compounds, pH control is critical.

  • Acid-Base Extraction: This can be challenging as the compound may be soluble in both acidic and basic aqueous solutions. Careful adjustment of the pH to the isoelectric point (the pH at which the molecule has no net charge) can cause it to precipitate from an aqueous solution, which can be a powerful purification step.

  • Chromatography:

    • Ion Exchange Chromatography: This technique separates molecules based on their net charge and can be highly effective for amphoteric species.

    • HILIC or Reverse-Phase Chromatography: These are often the most robust methods. The pH of the mobile phase should be buffered to a value where the benzamide is in a single, consistent ionization state (either neutral, protonated, or deprotonated) to ensure reproducible retention and good peak shape. A pH screen is often a necessary part of method development.[13]

Q4: What analytical techniques should I use to assess the purity of my final benzamide product?

A4: A combination of techniques is essential for a comprehensive purity assessment.[24]

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for quantifying purity.[19][24][] Using a UV detector, you can determine the purity by area percentage.[26] Running the sample on both normal-phase and reverse-phase columns can provide a more complete picture of potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of your compound.[24] The presence of unexpected signals in the ¹H NMR spectrum can indicate impurities, and integration can sometimes be used for quantification against a known standard.

  • Mass Spectrometry (MS): MS is used to verify the molecular weight of the desired product.[24] Techniques like LC-MS can couple the separation power of HPLC with the detection specificity of MS, making it a powerful tool for identifying unknown impurities.[24]

Data & Protocols

Table 1: Common Solvents for Polar Benzamide Purification
SolventPolarity IndexBoiling Point (°C)Common Use
Water10.2100Recrystallization of highly polar benzamides[5][9]
Ethanol5.278Excellent general solvent for recrystallization[6]
Methanol6.665Good for relatively polar compounds; easily removed[6]
Acetone5.156General purpose solvent for recrystallization[6]
Ethyl Acetate4.477Chromatography mobile phase; recrystallization[6][11]
Acetonitrile6.282HILIC & RP-HPLC mobile phase; recrystallization[21]
Hexane(s)0.1~69Non-polar co-solvent for chromatography & recrystallization[11]

Data compiled from various sources.[6][11][27]

Protocol 1: General Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of your crude benzamide in a few potential solvents (~0.5 mL). An ideal solvent will dissolve the solid when hot but show poor solubility when cold.[4]

  • Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid by adding it in small portions while heating and swirling.[1][6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. Use pre-heated glassware to avoid premature crystallization.[6][7]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[9]

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine an appropriate mobile phase system using Thin Layer Chromatography (TLC). A good starting point is often a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).[1] The ideal solvent system should give your desired benzamide an Rf value of approximately 0.3-0.4 and good separation from impurities.[1][11]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (ideally the mobile phase). Alternatively, adsorb the compound onto a small amount of silica gel (dry loading) for better resolution. Load the sample onto the top of the packed column.[1]

  • Elution: Begin eluting the column with the mobile phase determined by TLC. The polarity can be gradually increased (gradient elution) by slowly increasing the percentage of the more polar solvent.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzamide.[1]

Visualizations

Diagram 1: Purification Method Selection Workflow

This diagram outlines a logical decision-making process for selecting an appropriate purification technique for a crude polar benzamide intermediate.

G start Crude Polar Benzamide is_solid Is the crude material a solid? start->is_solid purity_check Purity > 90%? is_solid->purity_check Yes column_chrom Perform Column Chromatography (Normal, RP, or HILIC) is_solid->column_chrom No (Oil/Gum) recrystallize Attempt Recrystallization purity_check->recrystallize Yes acid_base Consider Acid-Base Extraction to remove acidic/basic impurities purity_check->acid_base No success_check Successful? (Good yield, pure solid) recrystallize->success_check final_product Pure Product success_check->final_product Yes success_check->column_chrom No (Oils out, low yield) column_chrom->final_product acid_base->column_chrom

Caption: Decision workflow for purifying polar benzamide intermediates.

Diagram 2: Troubleshooting Tailing in Normal-Phase Chromatography

This diagram illustrates the causes and solutions for peak tailing when purifying polar benzamides on silica gel.

G problem {Problem: Peak Tailing on Silica Gel | Polar benzamide strongly interacts with acidic silanol groups} cause1 Cause 1: Strong H-Bonding Solution: Increase Mobile Phase Polarity problem->cause1 cause2 Cause 2: Acid-Base Interaction Solution: Add Mobile Phase Modifier problem->cause2 cause3 Cause 3: Wrong Mode Solution: Switch Chromatography Mode problem->cause3 sol1a Increase % of polar solvent (e.g., EtOAc, MeOH) sol1a->cause1 sol2a Add 1% Triethylamine (for basic compounds) Add 1% Acetic Acid (for acidic/neutral) sol2a->cause2 sol3a Switch to Reverse-Phase (C18) Switch to HILIC sol3a->cause3

Caption: Troubleshooting guide for peak tailing in chromatography.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Lilly. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. [Link]

  • California State University, Bakersfield. (n.d.). Experiment 2: Recrystallization. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]

  • A-Z of Materials. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ACS Publications. (n.d.). Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. [Link]

  • YouTube. (2018). Benzamide Preparation from Benzoic Acid. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • University of Massachusetts. (n.d.). Liquid/liquid Extraction. [Link]

  • YouTube. (2020). Acid-Base Extraction of Benzil and Benzoic Acid. [Link]

Sources

Removing unreacted 2-(methylsulfonyl)ethylamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylsulfonyl)ethylamine (CAS: 497-76-7) presents a unique purification challenge compared to simple alkyl amines. The presence of the sulfone group (


) introduces high polarity and hydrogen bond accepting capability, while the primary amine (

) remains nucleophilic and basic.

This guide provides three validated workflows for removing excess MSEA from reaction mixtures. The choice of method depends strictly on your product's stability and physicochemical properties.

Module 1: Liquid-Liquid Extraction (The pH Swing)

Best For: Acid-stable, lipophilic products (


).
Mechanism:  Protonation of the amine to form a water-soluble hydrochloride salt.
The Challenge

Unlike simple amines, MSEA is highly polar even in its free base form. If your product is also polar, standard extractions may fail due to co-solubility in the aqueous phase or "oiling out" at the interface.

Protocol
  • Dilution: Dilute the reaction mixture with a non-polar solvent (DCM or EtOAc). Avoid ethers if possible, as sulfones have high solubility in them.

  • Acid Wash: Wash the organic phase with 1M HCl (

    
     vol).
    
    • Why: The pKa of MSEA is approximately 8.5–9.0 (lower than ethylamine due to the

      
      -sulfone electron withdrawal). 1M HCl ensures complete protonation (
      
      
      
      ), forcing the impurity into the aqueous layer.
  • Brine Wash: Follow with a saturated brine wash.

    • Why: The sulfone group can act as a surfactant, causing emulsions. High ionic strength (brine) breaks these emulsions.

  • Validation: Spot the organic layer on TLC. Stain with Ninhydrin .[1][2]

    • Result: MSEA appears as a distinct red/purple spot. If the spot persists, proceed to Module 2.

Troubleshooting Table: LLE Issues
SymptomDiagnosisSolution
Emulsion forms Sulfone group acting as surfactant.Add solid NaCl directly to the funnel; filter through Celite if solid precipitates.
Product loss Product is protonating or too polar.Switch to Module 2 (Scavenging) immediately.
Amine remains Incomplete protonation.Ensure aqueous layer pH is < 2.0.

Module 2: Solid-Supported Scavenging (Chemoselective)

Best For: Acid-sensitive products, polar products, or high-throughput synthesis. Mechanism: Covalent capture of the primary amine by a reactive resin.

The Concept

Since MSEA is a primary amine, it reacts rapidly with electrophilic resins. This method avoids aqueous workup entirely, preventing product loss due to water solubility.

Recommended Resins
  • Isocyanate Resin (PS-NCO): Reacts to form an insoluble urea.

  • Aldehyde Resin (PS-CHO): Reacts to form an insoluble imine.

Protocol
  • Calculate Load: Determine excess MSEA (in mmol). Use 3–4 equivalents of resin relative to the excess amine.

  • Incubation: Add resin to the reaction mixture (DCM, THF, or DMF).

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the resin) for 1–2 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a synthesis cartridge.

  • Rinse: Wash the resin cake with solvent to recover entrained product.

Visualizing the Workflow

ScavengingWorkflow Start Crude Mixture (Product + Excess MSEA) Resin Add PS-NCO Resin (3 eq vs MSEA) Start->Resin Reaction Agitate 2 Hours (Formation of Urea) Resin->Reaction Covalent Capture Filter Filtration Reaction->Filter Waste Solid Waste (Resin-MSEA Urea) Filter->Waste Filtrate Purified Filtrate (Product Only) Filter->Filtrate Solvent Flow

Caption: Chemoselective removal of MSEA using Isocyanate (PS-NCO) scavenger resin.

Module 3: Copper Sulfate Complexation

Best For: Products that are Lewis-basic (e.g., pyridines) where acid extraction would remove the product. Mechanism: Formation of a water-soluble copper-amine complex.

The "Blue to Purple" Indicator

Copper(II) ions coordinate strongly with primary amines.

  • Prepare a 10% aqueous CuSO₄ solution.[3][4]

  • Wash the organic layer with the copper solution.[3][4]

  • Observation: The aqueous layer will turn from pale blue to deep purple/royal blue as the copper-amine complex forms.

  • Repeat: Continue washing until the aqueous layer remains pale blue (indicating no more amine is being extracted).

Decision Matrix

Use this logic flow to select the correct protocol for your specific mixture.

DecisionMatrix Start Start: Excess MSEA Present Q1 Is Product Acid Stable? Start->Q1 Q2 Is Product Water Soluble? Q1->Q2 Yes Method2 Method 2: Scavenger Resin (PS-NCO) Q1->Method2 No (Acid Labile) Method3 Method 3: Copper Sulfate Wash Q1->Method3 No (Product is Basic) Method1 Method 1: Dilute HCl Wash Q2->Method1 No (Lipophilic) Method4 Reverse Phase HPLC (C18 + Buffer) Q2->Method4 Yes (Polar)

Caption: Decision tree for selecting the optimal purification strategy based on product properties.

Frequently Asked Questions (FAQ)

Q: I cannot see MSEA on my UV chromatogram. How do I know it's there? A: The sulfone group has weak UV absorption (mostly end-absorption <210 nm).

  • Solution: Use a Ninhydrin stain (specific for primary amines) or Dragendorff’s reagent on TLC. MSEA will stain distinctively. Alternatively, use LC-MS (ESI+) where the

    
     peak (approx. 124.04 Da) is very prominent.
    

Q: Can I remove MSEA by evaporation/high vacuum? A: No. The boiling point of MSEA is high (>150°C at reduced pressure) due to the sulfone dipole. You will likely degrade your product before the amine distills off.

Q: My product streaks on silica gel columns. Is this the MSEA? A: Yes. Primary amines interact strongly with silanols on silica.

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent system. This "caps" the silanols and allows the amine to elute (or stay at the baseline if your product moves faster).

Q: I used HCl workup, but the amine is still in the organic layer. A: This suggests ion-pairing. The sulfone group can form ion pairs with lipophilic counter-ions.

  • Fix: Ensure the aqueous phase is saturated with NaCl (salting out) and perform at least 3 washes. If this fails, switch to the Scavenger Resin method.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification and pKa considerations).

  • Biotage. (2024).[1] Strategies for Work-up and Sample Preparation: Scavenger Resins. (Detailed mechanisms for PS-NCO and PS-CHO resins).

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. (Protocols for Copper Sulfate and Acidic washes).

  • PubChem. (2024). 2-(Methylsulfonyl)ethanamine Compound Summary. National Library of Medicine. (Physical properties and solubility data).

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of Sulfone Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the mass spectrometric (MS) fragmentation behaviors of Sulfone Benzamides (e.g., Amisulpride) versus their structural analogs, Sulfonamide Benzamides (e.g., Sulpiride) and Sulfoxides .

Core Insight: While both classes share a benzamide scaffold that dictates primary ionization and amide bond cleavage, they are distinguished by secondary fragmentation pathways specific to the sulfur moiety. Sulfone benzamides typically exhibit high stability of the


 bond, often yielding diagnostic ions through alkyl group losses or distinct benzoyl cations. In contrast, sulfonamides are characterized by the facile extrusion of 

(64 Da) via rearrangement and the loss of

(17 Da).

Target Audience: Analytical Chemists, DMPK Scientists, and Metabolite Identification Specialists.

Mechanistic Comparison: Sulfones vs. Alternatives

In drug development, distinguishing between a sulfone metabolite (oxidation product of a thioether) and a sulfonamide (often a primary pharmacophore) is critical. The following mechanisms outline the divergence in their gas-phase ion chemistry.

A. Sulfone Benzamides ( )
  • Primary Fragmentation: The dominant pathway is the cleavage of the amide bond (C-N), driven by the stability of the resulting benzoyl cation .

  • Secondary Fragmentation:

    • Alkyl Loss: For ethylsulfonyl groups (as in Amisulpride), the loss of ethylene (

      
      , 28 Da) via a McLafferty-like rearrangement or ethyl radical (
      
      
      
      , 29 Da) is common.
    • Stability: The

      
       bond is relatively robust in positive ESI, often retaining the 
      
      
      
      moiety in the core fragment ions.
B. Sulfonamide Benzamides ( )
  • Primary Fragmentation: Similar amide bond cleavage to form the benzoyl cation.

  • Secondary Fragmentation:

    • 
       Extrusion:  A hallmark rearrangement where the 
      
      
      
      group is expelled (neutral loss of 64 Da), often involving migration of the amine or an ortho-substituent.[1]
    • Ammonia Loss: Neutral loss of

      
       (17 Da) is frequently observed, forming stable sultam-like cyclic cations.
      
C. Sulfoxides ( )
  • Differentiation: Sulfoxides are less stable than sulfones. They characteristically lose the oxygen atom (16 Da) or the alkene (via sulfenic acid elimination), making them easily distinguishable from the sulfone's "M+16" mass shift relative to the parent thioether.

Case Study: Amisulpride vs. Sulpiride

This section compares two structurally homologous drugs to illustrate the fragmentation rules.

  • Amisulpride: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl -2-methoxybenzamide.[2]

  • Sulpiride: 5-aminosulfonyl -N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide.

Table 1: Diagnostic Ion Comparison (ESI+ Mode)
FeatureAmisulpride (Sulfone)Sulpiride (Sulfonamide)Mechanistic Origin
Precursor Ion

m/z 370 m/z 342 Molecular Weight Difference (

vs

).
Primary Fragment (Base Peak) m/z 242 m/z 214 Cleavage of the amide bond; formation of substituted benzoyl cation.
Sulfur Moiety Behavior Retains

group.
Retains

group.
Stability of the benzoyl cation.
Secondary Fragment m/z 196 (Loss of 46 Da?)m/z 134 / m/z 96 Further degradation of the aromatic core.
Neutral Losses

28 (

),

29 (

)

17 (

),

64 (

)
Specific side-chain chemistry.

Visualization of Fragmentation Pathways[2][3][4][5][6]

The following diagrams illustrate the parallel yet distinct fragmentation pathways for the Sulfone (Amisulpride) and Sulfonamide (Sulpiride) benzamides.

Diagram 1: Amisulpride (Sulfone) Fragmentation Pathway

AmisulprideFragmentation M_Protonated [M+H]+ Precursor m/z 370 Benzoyl_Cation Benzoyl Cation (Base Peak) m/z 242 M_Protonated->Benzoyl_Cation Amide Bond Cleavage (Primary Pathway) Side_Chain Pyrrolidine Side Chain (Neutral Loss 128 Da) M_Protonated->Side_Chain Fragment_2 [Benzoyl - C2H4]+ m/z 214 Benzoyl_Cation->Fragment_2 - C2H4 (28 Da) (Ethyl rearrangement)

Caption: Fragmentation of Amisulpride (Sulfone). The primary cleavage yields the stable benzoyl cation (m/z 242), retaining the ethylsulfonyl group.

Diagram 2: Sulpiride (Sulfonamide) Fragmentation Pathway

SulpirideFragmentation M_Protonated [M+H]+ Precursor m/z 342 Benzoyl_Cation Benzoyl Cation (Base Peak) m/z 214 M_Protonated->Benzoyl_Cation Amide Bond Cleavage Side_Chain Pyrrolidine Side Chain (Neutral Loss 128 Da) M_Protonated->Side_Chain Fragment_SO2 [M+H - SO2]+ m/z 278 M_Protonated->Fragment_SO2 - SO2 (64 Da) (Rearrangement)

Caption: Fragmentation of Sulpiride (Sulfonamide). Note the competitive loss of SO2 (64 Da) which is characteristic of sulfonamides but absent in sulfones.

Experimental Protocol: Optimizing Differentiation

To reliably distinguish these congeners, specific MS parameters must be tuned.[3] This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Step 1: Source Optimization (ESI)
  • Ionization Mode: Positive ESI (

    
    ) is preferred due to the basic nitrogen in the pyrrolidine side chain.
    
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Source Temperature: 350°C - 400°C. High temperature aids desolvation but avoid thermal degradation of the sulfonamide.

Step 2: Collision Induced Dissociation (CID)[8]
  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE) Ramping:

    • Low CE (10-20 eV): Preserves the molecular ion

      
      .
      
    • Medium CE (25-35 eV): Optimal for generating the diagnostic benzoyl cation (m/z 242 for Amisulpride, m/z 214 for Sulpiride).

    • High CE (>40 eV): Required to force the secondary fragmentation of the sulfone moiety (e.g., loss of ethylene).

  • Differentiation Strategy: Acquire spectra at 30 eV . If a peak at

    
     is observed relative to the precursor, the analyte is likely a Sulfonamide . If the spectrum is dominated by a stable benzoyl cation with no 
    
    
    
    loss, it is likely a Sulfone .
Step 3: Data Analysis Validation
  • Check Nitrogen Rule: Both compounds have an odd number of nitrogens (3), yielding an even mass

    
    .
    
  • Isotope Pattern: Check for the

    
     isotope peak (~4.4% of the base peak). This confirms the presence of sulfur but does not distinguish the oxidation state.
    
  • Neutral Loss Scan: Set a neutral loss scan for 64 Da.

    • Positive Signal: Confirms Sulfonamide.

    • Negative Signal: Suggests Sulfone (or other non-rearranging sulfur species).

References

  • Vertex AI Search. (2024). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Klagkou, K. et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Skibiński, R. et al. (2025). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. ResearchGate. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). Amisulpride Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

Sources

Comparative Guide: Purity Determination of N-(2-(methylsulfonyl)ethyl)isophthalamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-(2-(methylsulfonyl)ethyl)isophthalamic acid is a critical process-related impurity and synthetic intermediate, often encountered in the development of sulfone-containing small molecule drugs such as Apremilast (a phosphodiesterase 4 inhibitor).

Chemically, this molecule presents a "dual-threat" challenge for analytical chromatography:

  • High Polarity: The methylsulfonyl (sulfone) group increases water solubility, reducing retention on standard Reverse Phase (RP) columns.

  • Acidity: The isophthalamic moiety contains a free carboxylic acid (approximate pKa ~3.5–4.0). Without proper pH control, secondary silanol interactions lead to severe peak tailing and variable retention times.

This guide objectively compares three analytical approaches to determine the purity of this compound, moving beyond standard "cookbook" recipes to explain the why behind the method selection.

Comparative Methodology: Selecting the Right Tool

We evaluate three distinct methodologies based on Sensitivity , Robustness , and Throughput .

Table 1: Method Performance Matrix
FeatureMethod A: Acidic RP-HPLC (C18) Method B: Mixed-Mode (RP/Anion Exchange) Method C: UHPLC-MS/MS
Primary Use Routine QC, Purity Assays (>98%)Complex Matrices, Polar Impurity ProfilingTrace Analysis (ppm level), Genotoxic Screening
Stationary Phase C18 (End-capped, Base Deactivated)Mixed-Mode (C18 + Tertiary Amine)C18 or Phenyl-Hexyl (Sub-2 µm)
Mobile Phase Phosphate Buffer (pH 2.5) / ACNAmmonium Acetate / ACN (pH flexible)Formic Acid (0.1%) / ACN
Retention Mechanism Hydrophobic Interaction (Ion Suppression)Hydrophobic + Anion ExchangeHydrophobic (Fast Gradient)
Peak Shape Good (if pH < pKa)Excellent (Active repulsion of tailing)Good
LOD/LOQ ~0.5 µg/mL (UV 210-230 nm)~0.5 µg/mL (UV)< 1 ng/mL
Cost/Run LowMediumHigh
Expert Insight: The "Acidic Trap"

Method A is the industry workhorse. However, it fails if the mobile phase pH drifts above 3.0. At pH > 3.0, the carboxylic acid deprotonates (


), causing the molecule to elute in the void volume or tail significantly due to ionic interaction with residual silanols. Method B  (Mixed-Mode) is superior for robustness because the stationary phase's positive charge retains the acid anion, providing orthogonal selectivity, but it requires longer equilibration times.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate method based on the analytical goal (Purity vs. Trace Impurity).

MethodSelection Start START: Define Analytical Goal GoalCheck Is the goal Routine Purity (>95%) or Trace Quantitation (<0.1%)? Start->GoalCheck Routine Routine Purity / Assay GoalCheck->Routine Routine Trace Trace Impurity / Cleaning Validation GoalCheck->Trace Trace (<0.1%) MatrixCheck Is the Sample Matrix Complex? (e.g., Reaction Mother Liquor) Routine->MatrixCheck MethodA Method A: RP-HPLC (C18) Acidic Mobile Phase (pH 2.5) MatrixCheck->MethodA No (Pure API) MethodB Method B: Mixed-Mode HPLC (RP + Anion Exchange) MatrixCheck->MethodB Yes (Salts/Polar Intermediates) MethodA->MethodB Poor Peak Shape / Tailing MethodC Method C: UHPLC-MS/MS (MRM Mode) Trace->MethodC

Figure 1: Analytical Decision Matrix for N-(2-(methylsulfonyl)ethyl)isophthalamic acid.

Detailed Experimental Protocol (Method A: Optimized RP-HPLC)

This protocol is designed for Method A , as it represents the most accessible and cost-effective solution for standard laboratories. It utilizes Ion Suppression to ensure the acidic analyte remains neutral and retains on the hydrophobic column.

Reagents & Equipment[8][9]
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (L1 USP packing).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.2). Critical: Do not use phosphate salts; use the acid to ensure low pH.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Water:Acetonitrile (80:20 v/v).

  • Detector: Diode Array Detector (DAD) or VWD.

Chromatographic Conditions[7][8][9][10][11]
  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C (Controlled).

  • Injection Vol: 10 µL.

  • Detection: 210 nm (for maximum sensitivity of the amide/carbonyl) and 240 nm (for specificity).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Comment
0.0955Initial Hold (Polar retention)
2.0955Isocratic Hold
15.04060Linear Ramp
20.04060Wash
20.1955Re-equilibration
25.0955End of Run
System Suitability (Self-Validating Logic)

To ensure the data is trustworthy, the system must pass these checks before sample analysis:

  • Tailing Factor (T): Must be < 1.5. (If > 1.5, the column is likely old or the mobile phase pH is too high).

  • Resolution (Rs): > 2.0 between the Main Peak and any synthesis precursors (e.g., Isophthalic acid).

  • %RSD (Area): < 2.0% for 5 replicate injections of the standard.

Experimental Validation Data

The following data summarizes the expected performance characteristics when using the optimized Method A.

Table 2: Validation Summary
ParameterResultAcceptance Criteria
Specificity No interference from blank or placeboNo co-eluting peaks
Linearity (R²) > 0.9995 (Range: 10–150% of target)> 0.999
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0%
LOD (S/N ~3) 0.05 µg/mLN/A
LOQ (S/N ~10) 0.15 µg/mL< Reporting Threshold
Robustness (pH) Stable at pH 2.1 – 2.5Retention shift < 5%

Troubleshooting & Expert Tips

The "Ghost Peak" Phenomenon

When analyzing sulfone derivatives, researchers often see "ghost peaks" early in the chromatogram.

  • Cause: This is often due to the high polarity of the sulfone group causing "dewetting" if the initial organic composition is 0%.

  • Solution: Ensure the starting Mobile Phase B is at least 3-5% (as per the protocol above) to keep the C18 chains hydrated.

Sample Solubility

N-(2-(methylsulfonyl)ethyl)isophthalamic acid has poor solubility in pure acetonitrile but high solubility in basic aqueous buffers.

  • Protocol: Dissolve the sample in 50:50 Water:ACN. If solubility is an issue, add 1 drop of 0.1N NaOH to aid dissolution, then immediately neutralize with the acidic mobile phase upon injection. Warning: Do not leave the sample in high pH for long periods to avoid amide hydrolysis.

Workflow Visualization

The following diagram details the self-validating workflow for the purity determination.

Workflow Prep Sample Preparation (Diluent: H2O/ACN 80:20) SST System Suitability Test (Standard Injection) Prep->SST Decision Pass Criteria? (Tailing < 1.5, RSD < 2%) SST->Decision Analysis Sample Injection (Bracketed Standards) Decision->Analysis YES Fail Troubleshoot: Check pH & Column Decision->Fail NO Calc Purity Calculation (Area Normalization) Analysis->Calc Fail->SST Retry

Figure 2: Self-Validating Analytical Workflow.

References

  • RSC Publishing. "Identification, characterization and HPLC quantification of impurities in apremilast."[3] Analytical Methods. Accessed October 2023.[4]

  • Scientific Research Publishing. "Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast." American Journal of Analytical Chemistry. Accessed October 2023.[4]

  • SIELC Technologies. "HPLC Method for Analysis of Isophthalic acid on Primesep B Column." Application Notes. Accessed October 2023.[4]

  • Agilent Technologies. "Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC." Application Note 5991-3325EN. Accessed October 2023.[4]

  • National Institute of Standards and Technology (NIST). "Isophthalic acid - Chemistry WebBook, SRD 69." Accessed October 2023.[4]

Sources

Optimization of COA Generation for 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Analytical Workflows

Executive Summary

In the synthesis of PDE4 inhibitors like Apremilast, the intermediate 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid (CAS: 2096492-41-8) represents a critical quality control point.[1][2] As a hydrolysis product and a key building block, its purity directly impacts the yield and impurity profile of the final API.

This guide compares two analytical workflows for generating a Certificate of Analysis (COA):

  • The Conventional Workflow: Relies on HPLC-UV (Area %) and Acid-Base Titration.[1][2]

  • The Enhanced Workflow (Recommended): Utilizes qNMR for absolute potency and Orthogonal UPLC-MS for impurity profiling.[1][2]

Recommendation: While the Conventional Workflow is sufficient for early-stage pass/fail testing, the Enhanced Workflow is required for establishing reference standard pedigree and ensuring robust process control, eliminating the "response factor bias" inherent in UV detection.

Part 1: Identity Confirmation (The Foundation)[1]

Before purity quantification, the chemical structure must be unequivocally confirmed. This molecule contains three distinct functional regions: a benzoic acid moiety, an amide linkage, and a methylsulfonyl tail.

Comparative Analysis of Identity Methods
FeatureMethod A: Conventional (IR + MS)Method B: Enhanced (1D + 2D NMR)
Specificity Moderate. IR confirms functional groups (C=O, S=O) but struggles to distinguish regioisomers (e.g., para- vs meta-substitution).[1][2]High. 2D NMR (HMBC/HSQC) definitively maps the connectivity between the amide proton and the specific aromatic position.
Throughput High (Minutes).Moderate (Hours for full 2D suite).[1]
Data Integrity Spectra can be ambiguous if solvent peaks overlap.[1]Self-validating via proton integration ratios.[1][2]
Recommended Workflow Diagram (DOT)

IdentityWorkflow RawMaterial Raw Intermediate (Solid) Solubility Solubility Check (DMSO-d6 vs MeOH) RawMaterial->Solubility H1_NMR 1H NMR (Diagnostic Peaks) Solubility->H1_NMR Dissolved MS HRMS (ESI-) (Mass: 271.05) Solubility->MS C13_NMR 13C NMR (Carbon Count) H1_NMR->C13_NMR HMBC HMBC (Linkage Proof) H1_NMR->HMBC Confirm Amide Position C13_NMR->HMBC Isomer Check COA_ID COA Identity Section Approved HMBC->COA_ID MS->COA_ID

Caption: Analytical logic flow for structural elucidation. Note the critical role of HMBC in confirming the meta-substitution pattern of the benzoic acid core.

Part 2: Purity & Potency (The Core Comparison)[1]

This is where the two workflows diverge significantly. The target molecule is a zwitterionic-like species (acidic proton + polar sulfone), making it hygroscopic.[1][2]

The Problem with Method A (HPLC Area% + Titration)
  • Hygroscopicity: The molecule absorbs atmospheric moisture. Weighing it for an external standard HPLC curve introduces a gravimetric error (1-3%).[1][2]

  • Response Factors: The sulfone tail does not absorb UV light at 254 nm. Impurities lacking the benzoic acid chromophore (e.g., aliphatic amines) are "invisible" to the detector, artificially inflating the purity value.

  • Titration Non-Specificity: Acid-base titration consumes any acidic impurity (e.g., residual phthalic acid), reporting it as the active compound.[1][2]

The Solution: Method B (qNMR)

Quantitative NMR (qNMR) measures the molar ratio of the analyte to a certified internal standard (IS).[1] It is independent of UV response factors and water content.

Experimental Protocol: qNMR Assay

  • Internal Standard Selection:

    • Candidate:Maleic Acid (TraceCERT® or equivalent).[1]

    • Rationale: Maleic acid provides a sharp singlet at

      
       6.3 ppm, which falls in the "silent region" of our target molecule (between the aliphatic sulfone chain at 3.0-4.0 ppm and the aromatic benzoates at 7.5-8.5 ppm).[2]
      
  • Solvent: DMSO-d6 (Ensures full solubility of the sulfone moiety).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      of the longest relaxing proton to ensure quantitative recovery).
    • Scans: 16 or 32 (for S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.[1][2]
Part 3: Impurity Profiling (Separation Science)[1][2]

While qNMR gives the absolute assay, it cannot detect trace impurities (<0.1%) required for ICH Q3A compliance.[1] For this, we utilize chromatography.[1][3][4][5]

Method Comparison: Isocratic vs. Gradient
ParameterMethod A: Isocratic HPLCMethod B: Gradient UPLC (Recommended)
Column C18 Standard (5 µm)C18 Charged Surface Hybrid (1.7 µm)
Mobile Phase Acetonitrile : Water (No pH control)0.1% Formic Acid (Aq) : Acetonitrile
Mechanism Hydrophobic interaction only.[1][2]Hydrophobic + Ion Suppression.[1]
Result Broad peaks; Acid tailing.Sharp peaks; Separation of regioisomers.[1]
Scientific Rationale for Method B

The target molecule has a pKa of approximately 3.5-4.0 (benzoic acid).[1][2]

  • Without Acid (Method A): The molecule exists in equilibrium between ionized (

    
    ) and unionized (
    
    
    
    ) states, causing peak tailing and poor resolution.[1][2]
  • With Acid (Method B): 0.1% Formic acid (pH ~2.[1][2]7) suppresses ionization (

    
    ), forcing the molecule into a single neutral state.[1][2] This sharpens the peak and increases sensitivity.
    
Impurity Fate Mapping (DOT)[1][2]

ImpurityFate Start Synthesis Reaction Target Target Molecule (Acid-Amide) Start->Target Imp1 Impurity A: Hydrolyzed Amine (Polar, Early Eluting) Start->Imp1 Imp2 Impurity B: Regioisomer (Similar RT) Start->Imp2 Imp3 Impurity C: Over-coupled Dimer (Late Eluting) Start->Imp3 Detection UPLC-UV-MS Detection Target->Detection Imp1->Detection RT: 0.8 min (MS Detect Only) Imp2->Detection RT: 3.2 min (Critical Pair) Imp3->Detection RT: 6.5 min (UV Detect)

Caption: Chromatographic separation strategy. Note that Impurity A (the amine) lacks a strong chromophore and requires MS detection, highlighting the failure of Method A.

Part 4: The Final COA Template

Based on the Enhanced Workflow , your final Certificate of Analysis should report the following specifications to ensure downstream success in drug development.

TestMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white solidIndicates absence of colored oxidative degradants.[1][2]
Identity 1H NMR & MSConforms to structureDefinitive proof of structure.[1]
Assay (Potency) qNMR 98.0% - 102.0% (w/w)Eliminates water/solvent error; absolute quantification.[1][2]
Purity UPLC-UV (254 nm)

99.0% Area
Controls UV-active impurities.[1][2]
Impurity A UPLC-MS

0.15%
Controls the genotoxic potential of unreacted amines.[1][2]
Residual Solvents GC-HeadspaceConforms to ICH Q3CSafety requirement.
Water Content Karl FischerReport ValueNecessary for mass balance calculation if not using qNMR.[1]
References
  • ICH Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation.[1][6][7]

  • ICH Q14. Analytical Procedure Development. International Council for Harmonisation.[1][6][7] Focuses on the "Enhanced Approach" to method development.

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[1] Demonstrates qNMR superiority over HPLC for reference standards.

  • USP <761>. Nuclear Magnetic Resonance Spectroscopy.[1] United States Pharmacopeia.[1] Provides regulatory framework for qNMR.[1] [1][2]

  • Almac Group. qNMR – a modern alternative to HPLC.[1] (Industry Whitepaper).[1]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower you with the knowledge to not only achieve groundbreaking results but also to maintain the highest standards of safety in your laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid, ensuring the safety of your team and the protection of our environment. The procedures outlined here are grounded in established principles of chemical safety and waste management.

Hazard Assessment and Characterization

Understanding the potential hazards is the first step in safe handling and disposal. Based on its chemical structure, 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid should be handled as a compound with the potential for the following hazards:

  • Corrosivity and Irritation: As a benzoic acid derivative, it is an organic acid and may cause skin and eye irritation or damage.[1][2]

  • Toxicity: Carbamate-containing compounds can have varying levels of toxicity.[3][4] Without specific toxicological data, it is prudent to handle this compound with care, assuming it could be harmful if ingested, inhaled, or absorbed through the skin.

  • Environmental Hazard: Many organic compounds are toxic to aquatic life. Therefore, it must not be disposed of down the drain or in regular trash.[5][6][7]

Personal Protective Equipment (PPE)

Before handling 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and fine dust that can cause serious eye damage.[2][8]
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact and potential absorption.
Body Protection A standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection A dust mask or respirator (if handling powders)To prevent inhalation of fine particles, especially if the material is a powder.[8]
Spill Management

In the event of a small spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently sweep or scoop the material to avoid creating dust.[2]

  • Collection: Carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

Step-by-Step Disposal Protocol

Disposal of 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid must be handled through your institution's hazardous waste management program.[6] Do not attempt to neutralize or treat the chemical unless you are a trained professional with a specific, validated protocol.

Workflow for Disposal:

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Collection Prep Gather Unwanted Material PPE Don Appropriate PPE Prep->PPE Safety First Container Select Compatible Waste Container PPE->Container Transfer Carefully Transfer Waste Container->Transfer Label Label Container Correctly Transfer->Label Store Store in Satellite Accumulation Area Label->Store Collection Arrange for EHS Pickup Store->Collection IncompatibilityDiagram cluster_waste_types Waste Segregation AcidWaste Acidic Waste (Your Compound) BaseWaste Basic Waste (e.g., NaOH, amines) AcidWaste->BaseWaste Exothermic Reaction OxidizerWaste Oxidizing Waste (e.g., Nitric Acid, Peroxides) AcidWaste->OxidizerWaste Potential for Violent Reaction CyanideWaste Cyanide/Sulfide Waste AcidWaste->CyanideWaste Release of Toxic Gas

Caption: Incompatibility of acidic waste with other chemical waste streams.

Trustworthiness and Self-Validation

This disposal protocol is designed to be a self-validating system by adhering to the widely accepted principles of laboratory chemical waste management. By treating this compound with the caution appropriate for its constituent functional groups, you are building in a margin of safety. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements. [5][6][9]

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

  • Restek Corporation. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Vitenskapskomiteen for mat og miljø. (2021, May 4). Risk assessment of methylsulfonylmethane (MSM). Retrieved from [Link]

  • Consensus. (n.d.). What are the adverse effects of Methylsulfonylmethane (MSM)?. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Carbamates Waste Compatibility. Retrieved from [Link]

  • Fisher Scientific. (2024, March 11). SAFETY DATA SHEET - Methanesulfonyl chloride. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.